Lincomycin-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H34N2O6S |
|---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
(2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1/i3D3 |
InChI Key |
OJMMVQQUTAEWLP-WVFSWRGUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)O)CCC |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Lincomycin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Lincomycin-d3, a deuterated analog of the lincosamide antibiotic Lincomycin. This document details its mechanism of action, provides established experimental protocols for its analysis, and includes visualizations to aid in understanding its biological pathways and analytical workflows.
Core Chemical and Physical Properties
This compound is primarily utilized as an internal standard in pharmacokinetic and analytical research due to its mass shift from the parent drug, Lincomycin.[1] Its physical and chemical characteristics are crucial for developing analytical methods and understanding its behavior in biological systems.
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of this compound. It is important to note that while some data is specific to the deuterated form, other parameters are derived from data on Lincomycin and its salts, as specific experimental values for this compound are not always available.
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide | PubChem[2] |
| Molecular Formula | C₁₈H₃₁D₃N₂O₆S | TargetMol[3] |
| Molecular Weight | 409.56 g/mol | TargetMol[3], Pharmaffiliates[4] |
| CAS Number | 154-21-2 (unlabeled) | Santa Cruz Biotechnology |
| Appearance | White to Pale Yellow Solid | Pharmaffiliates |
Table 2: Physicochemical Properties of this compound and Lincomycin
| Property | Value | Notes | Source |
| Melting Point | >50 °C | For this compound (literature value) | LabSolutions |
| 148-150 °C | For Lincomycin | PubChem | |
| Boiling Point | Not available | ||
| Solubility | Soluble in chloroform, methanol, and water. | For this compound | LabSolutions |
| Freely soluble in water, methanol, ethanol; sparingly soluble in most organic solvents other than hydrocarbons. | For Lincomycin hydrochloride hemihydrate | PubChem | |
| pKa | 7.6 | For Lincomycin | PubChem |
| Storage | 2-8°C Refrigerator, Under Inert Atmosphere | Pharmaffiliates |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Lincomycin, and by extension this compound, exerts its antibiotic effect by inhibiting bacterial protein synthesis. This is achieved through its specific binding to the 50S ribosomal subunit of bacteria. This interaction interferes with the peptidyl transferase reaction, preventing the formation of peptide bonds and subsequent elongation of the polypeptide chain.
References
An In-depth Technical Guide to the Synthesis and Purification of Lincomycin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of Lincomycin-d3, a crucial isotopically labeled internal standard for analytical and pharmacokinetic studies. This document details a probable synthetic pathway, purification protocols based on established methods for lincomycin and its analogs, and presents relevant data in a structured format for ease of comparison and implementation in a laboratory setting.
Introduction
This compound is a deuterated analog of the lincosamide antibiotic, lincomycin. The incorporation of three deuterium atoms on the N-methyl group of the pyrrolidine ring results in a stable, isotopically labeled compound with a molecular weight of approximately 409.56 g/mol and a molecular formula of C₁₈H₃₁D₃N₂O₆S.[1][2] It is primarily utilized as an internal standard in mass spectrometry-based bioanalytical assays to ensure the accuracy and precision of lincomycin quantification in complex biological matrices.[3]
Synthesis of this compound
The proposed synthesis pathway involves a two-step process:
-
Preparation of the Precursor: N-demethyllincomycin hydrochloride is the starting material. This compound is a known impurity and analog of lincomycin.[]
-
N-Trideuteriomethylation: The secondary amine of N-demethyllincomycin is methylated using a deuterated methylating agent, such as iodomethane-d₃ (CD₃I).
Proposed Experimental Protocol for N-Trideuteriomethylation
This protocol is a general representation of a standard N-alkylation of a secondary amine and would require optimization for this specific substrate.
Materials:
-
N-demethyllincomycin hydrochloride[]
-
Iodomethane-d₃ (CD₃I), ≥99.5 atom % D
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Reagents for work-up and extraction (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)
Procedure:
-
To a solution of N-demethyllincomycin hydrochloride in the chosen anhydrous solvent, add a slight excess of a non-nucleophilic base (e.g., 1.5-2.0 equivalents of K₂CO₃) to neutralize the hydrochloride salt and deprotonate the secondary amine.
-
Stir the suspension at room temperature for 30-60 minutes.
-
Add a slight molar excess (e.g., 1.1-1.2 equivalents) of iodomethane-d₃ to the reaction mixture.
-
Stir the reaction at room temperature, or with gentle heating (e.g., 40-50 °C), and monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Synthesis Pathway Diagram
References
The Role of Lincomycin-d3 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Lincomycin-d3 as an internal standard in quantitative analytical workflows. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the principles and practical applications of using a stable isotope-labeled internal standard for the precise quantification of lincomycin.
Introduction: The Principle of Internal Standards
In quantitative analysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision can be challenging due to variations in sample preparation and instrument response.[1][2] An internal standard (IS) is a compound added in a constant amount to all samples, including calibrators and quality controls, at the beginning of the sample preparation process.[1][2] The quantification of the target analyte is then based on the ratio of the analytical response of the analyte to the response of the internal standard.[3] This approach effectively normalizes the results, correcting for potential sample loss during extraction, variability in injection volume, and fluctuations in instrument signal, particularly ion suppression or enhancement in mass spectrometry.
This compound: The Ideal Internal Standard for Lincomycin Analysis
The most effective internal standards are stable isotope-labeled analogs of the analyte. This compound is the deuterated form of lincomycin, meaning three hydrogen atoms in the lincomycin molecule have been replaced with deuterium atoms. This substitution makes this compound an ideal internal standard for lincomycin quantification for several key reasons:
-
Chemical and Physical Similarity: this compound has virtually identical chemical and physical properties to lincomycin. This ensures it behaves similarly during all stages of sample preparation, including extraction, and during chromatographic separation, meaning it will have the same retention time (co-elution).
-
Mass Spectrometric Differentiation: Despite its chemical similarity, the deuterium labeling gives this compound a distinct mass-to-charge ratio (m/z) that is easily differentiated from lincomycin by a mass spectrometer. This allows for simultaneous measurement without signal interference.
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix (e.g., plasma, tissue), are a significant challenge in LC-MS/MS. Since this compound co-elutes with lincomycin and has the same ionization characteristics, it experiences the same matrix effects. The ratio-based calculation effectively cancels out this variability, leading to more accurate and reliable quantification.
Mechanism of Action of Lincomycin
Before delving into the analytical methodology, it is essential to understand the mechanism of action of the analyte itself. Lincomycin is a lincosamide antibiotic that inhibits bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome. This binding action interferes with the peptidyl transferase center, preventing the formation of peptide bonds and the elongation of the polypeptide chain, which ultimately halts bacterial growth.
References
- 1. Development and validation of liquid chromatography tandem mass spectrometry methods for the determination of gentamicin, lincomycin, and spectinomycin in the presence of their impurities in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Lincomycin-d3
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Lincomycin-d3, a deuterated internal standard for the lincosamide antibiotic Lincomycin. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the quantitative and qualitative analysis of Lincomycin.
Introduction to Lincomycin and its Deuterated Analog
Lincomycin is an antibiotic produced by the actinobacterium Streptomyces lincolnensis. It functions by inhibiting bacterial protein synthesis and is effective against a range of Gram-positive bacteria. In analytical chemistry, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are crucial for accurate quantification. This compound is the deuterated analog of Lincomycin, where three hydrogen atoms on the N-methyl group of the pyrrolidine ring are replaced by deuterium atoms. This substitution results in a predictable mass shift, enabling its use as an ideal internal standard in mass spectrometry-based assays.
Mass Spectrometry of Lincomycin and this compound
Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the most common technique for the analysis of Lincomycin and its analogs. ESI is a soft ionization technique that typically produces a protonated molecular ion, [M+H]+, with minimal in-source fragmentation. Subsequent fragmentation of the precursor ion using collision-induced dissociation (CID) provides structural information and enhances selectivity for quantification.
Fragmentation of Unlabeled Lincomycin
The protonated molecule of Lincomycin ([M+H]+) has a mass-to-charge ratio (m/z) of approximately 407.2. Upon fragmentation, the most characteristic and abundant product ion is observed at m/z 126.1. This fragment corresponds to the N-methyl-4-propyl-pyrrolidine-2-carboxamide moiety. Another significant fragment is observed at m/z 359.2, resulting from the neutral loss of the pyrrolidine portion of the molecule.
Fragmentation of this compound
Due to the three deuterium atoms on the N-methyl group, the protonated molecule of this compound ([M+H]+) has an m/z of approximately 410.2, a +3 Da shift compared to the unlabeled compound. The fragmentation pattern is analogous to that of Lincomycin, but the masses of the fragments containing the deuterated methyl group are shifted accordingly. The major product ion, corresponding to the N-(trideuteriomethyl)-4-propyl-pyrrolidine-2-carboxamide moiety, is observed at m/z 129.1. The fragment at m/z 359.2 remains unchanged as the deuterium label is part of the neutral loss.
Quantitative Data Summary
The following table summarizes the key m/z values for Lincomycin and this compound in positive ion ESI-MS/MS.
| Compound | Precursor Ion [M+H]+ (m/z) | Major Product Ion (m/z) | Other Significant Product Ion (m/z) |
| Lincomycin | 407.2 | 126.1 | 359.2 |
| This compound | 410.2 | 129.1 | 359.2 |
Proposed Fragmentation Pathway
The fragmentation of Lincomycin and this compound primarily occurs at the amide bond linking the pyrrolidine ring and the amino acid moiety. The following diagram illustrates this fragmentation pathway.
Caption: Proposed fragmentation pathways for Lincomycin and this compound.
Experimental Protocols
A typical experimental workflow for the analysis of Lincomycin using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below.
Sample Preparation
Biological samples (e.g., plasma, tissue homogenates) are typically prepared using protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. The final extract is then evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.
Liquid Chromatography
Chromatographic separation is usually achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transitions of the precursor ion to the specific product ions. For Lincomycin, the transition 407.2 -> 126.1 is typically used. For this compound, the transition is 410.2 -> 129.1.
-
Collision Gas: Argon is commonly used as the collision gas.
-
Collision Energy: The collision energy is optimized to maximize the signal of the product ions.
The following diagram illustrates a typical experimental workflow.
Caption: General experimental workflow for LC-MS/MS analysis of Lincomycin.
An In-depth Technical Guide to the NMR Spectroscopy Analysis of Lincomycin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of Lincomycin, with a specific focus on its deuterated analog, Lincomycin-d3. This document outlines detailed experimental protocols, presents key NMR data in a structured format, and visualizes the antibiotic's mechanism of action.
Introduction to Lincomycin and this compound
Lincomycin is a lincosamide antibiotic produced by the bacterium Streptomyces lincolnensis. It is effective against Gram-positive bacteria by inhibiting protein synthesis.[1][2][3] this compound is a deuterated version of Lincomycin, where the three protons of the N-methyl group are replaced by deuterium atoms. This isotopic labeling makes it a valuable internal standard for pharmacokinetic and bioanalytical studies, as it can be distinguished from the parent compound by mass spectrometry while exhibiting nearly identical chemical properties. Understanding the NMR characteristics of both compounds is crucial for structural elucidation, purity assessment, and metabolic studies.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Lincomycin hydrochloride in deuterium oxide (D₂O). The data for this compound is expected to be nearly identical, with the notable exception of the N-CH₃ signal, which will be absent in the ¹H NMR spectrum and show a characteristic triplet in the ¹³C NMR spectrum due to C-D coupling.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Lincomycin HCl in D₂O
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.37 | d | 5.5 |
| H-2 | 4.15 | dd | 5.5, 3.0 |
| H-3 | 3.82 | dd | 3.0, 10.0 |
| H-4 | 4.35 | d | 10.0 |
| H-5 | 4.08 | m | |
| H-6 | 4.25 | m | |
| H-7 | 1.25 | d | 6.5 |
| S-CH₃ | 2.18 | s | |
| N-CH₃ | 2.95 | s | |
| H-2' | 4.29 | dd | 6.9, 9.1 |
| H-3'a | 2.05 | m | |
| H-3'b | 2.32 | m | |
| H-4' | 3.55 | m | |
| H-1'' | 1.50 | m | |
| H-2'' | 1.35 | m | |
| H-3'' | 0.89 | t | 7.0 |
Data synthesized from published literature.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Lincomycin HCl in D₂O
| Carbon | Chemical Shift (ppm) |
| C-1 | 88.5 |
| C-2 | 72.1 |
| C-3 | 74.3 |
| C-4 | 70.5 |
| C-5 | 76.8 |
| C-6 | 55.2 |
| C-7 | 68.9 |
| C-8 | 18.2 |
| S-CH₃ | 14.7 |
| C=O | 175.1 |
| N-CH₃ | 42.3 |
| C-2' | 65.8 |
| C-3' | 31.5 |
| C-4' | 45.1 |
| C-5' | 58.9 |
| C-1'' | 37.4 |
| C-2'' | 20.1 |
| C-3'' | 14.2 |
Data synthesized from published literature.
Experimental Protocols for NMR Analysis
This section provides a detailed methodology for the NMR analysis of Lincomycin and its deuterated analog.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Deuterium oxide (D₂O) is a common solvent for Lincomycin hydrochloride due to its high solubility. Other suitable deuterated solvents include methanol-d₄ (CD₃OD) and dimethyl sulfoxide-d₆ ((CD₃)₂SO). The choice of solvent can slightly alter chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. For qualitative analysis, the residual solvent peak can often be used as a reference. Trimethylsilylpropanoic acid (TSP) or a similar standard is suitable for aqueous samples.
NMR Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Solvent Suppression: If using a protonated solvent or for samples in D₂O with a significant residual HDO peak, a solvent suppression pulse sequence (e.g., presaturation) should be employed.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.
-
Number of Scans (NS): 8-64 scans, depending on the sample concentration.
-
Spectral Width (SW): 12-16 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096 scans, or more, due to the low natural abundance and sensitivity of the ¹³C nucleus.
-
Spectral Width (SW): 200-250 ppm.
-
Temperature: 298 K (25 °C).
2D NMR Experiments:
For complete structural assignment and confirmation, a suite of 2D NMR experiments is recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the molecule's conformation.
Visualization of Lincomycin's Mechanism of Action
Lincomycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][2] It binds to the 23S rRNA of the 50S large ribosomal subunit, interfering with the peptidyl transferase center. This binding event blocks the exit tunnel for the nascent polypeptide chain, thereby halting protein elongation.
References
The Role of Lincomycin-d3 in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Lincomycin-d3, a deuterium-labeled analog of the antibiotic lincomycin, serves a critical function in contemporary research, primarily as a robust internal standard for quantitative analysis. Its application is pivotal in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, ensuring the accuracy and reliability of analytical data obtained through mass spectrometry-based methods.[1] This technical guide provides an in-depth overview of the utilization of this compound, complete with experimental methodologies, quantitative data, and visual representations of analytical workflows.
Core Application: An Internal Standard in Quantitative Analysis
In the realm of analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for precise and accurate quantification of an analyte in complex biological matrices such as plasma, serum, and urine.[2][3] this compound is ideally suited for this role in the analysis of lincomycin for several key reasons:
-
Physicochemical Similarity: Being a stable isotope-labeled version of lincomycin, this compound exhibits nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in these steps.
-
Mass Distinction: The deuterium labeling results in a distinct mass-to-charge ratio (m/z) for this compound compared to lincomycin. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling simultaneous detection and quantification.
-
Minimization of Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. As this compound is affected by these interferences in the same way as lincomycin, its inclusion allows for the normalization of the analytical signal, leading to more accurate results.
Quantitative Data for LC-MS/MS Analysis
The accurate quantification of lincomycin using this compound as an internal standard relies on the selection of specific precursor and product ion pairs for each compound in a technique known as Multiple Reaction Monitoring (MRM). In positive ion electrospray ionization (ESI+), the protonated molecules [M+H]⁺ are selected as the precursor ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Lincomycin | 407.2 | 126.1 | The product ion corresponds to the N-methyl-4-propylpyrrolidine-2-carboxamide moiety. |
| This compound | 410.2 | 126.1 | The precursor ion reflects the addition of three deuterium atoms. The product ion remains the same as the fragmentation occurs on a part of the molecule that does not contain the deuterium label. |
Detailed Experimental Protocols
The following sections outline a typical experimental workflow for the quantification of lincomycin in a biological matrix using this compound as an internal standard.
Sample Preparation
The goal of sample preparation is to extract lincomycin and this compound from the biological matrix while removing interfering substances like proteins.
1. Protein Precipitation: This is a common and straightforward method for sample cleanup.
-
To 200 µL of the biological sample (e.g., serum), add 10 µL of a working solution of this compound (e.g., 0.2 µg/mL in methanol).[3]
-
Add a precipitating agent, such as 190 µL of phosphoric acid or an appropriate volume of acetonitrile.
-
Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
2. Solid-Phase Extraction (SPE): For cleaner samples and potentially lower limits of quantification, SPE can be employed following protein precipitation.
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.
-
Elute the analytes (lincomycin and this compound) with a stronger solvent (e.g., 60% v/v acetonitrile).
-
The eluate can then be evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The chromatographic step separates lincomycin and this compound from other components in the sample extract before they enter the mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used (e.g., CORTECS T3, 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Column Temperature: The column is often heated (e.g., 40°C) to ensure reproducible retention times and peak shapes.
Mass Spectrometry (MS) Conditions
The mass spectrometer is used for the detection and quantification of the analytes.
-
Ionization Mode: Electrospray ionization in the positive ion mode (ESI+) is generally used for lincosamides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The precursor and product ions listed in the table above are monitored.
-
Instrument Parameters: Other parameters such as capillary voltage, source temperature, and collision energy are optimized for maximum signal intensity for each analyte.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
References
- 1. veeprho.com [veeprho.com]
- 2. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Lincomycin-d3 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Lincomycin-d3 in various organic solvents. This compound, a deuterated form of the lincosamide antibiotic Lincomycin, is primarily utilized as an internal standard in analytical and pharmacokinetic studies to ensure the accuracy and precision of quantitative analysis. A thorough understanding of its solubility is critical for the preparation of stock solutions, calibration standards, and quality control samples in various analytical workflows, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property of a compound that dictates its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. In the context of drug development and analytical chemistry, the solubility of a substance in different solvents is a critical parameter that influences its formulation, bioavailability, and the methods for its quantification.
Solubility Profile of this compound
Qualitative solubility data for this compound indicates its solubility in several common laboratory solvents. For comparative purposes, this guide also includes quantitative solubility information for the non-deuterated form, Lincomycin hydrochloride, which can serve as a useful reference point.
Table 1: Solubility Data for this compound and Related Compounds
| Compound | Solvent | Solubility |
| This compound | Chloroform | Soluble[1] |
| Methanol | Soluble[1] | |
| Water | Soluble[1] | |
| Lincomycin | Methanol | Soluble[2] |
| Ethanol | Soluble[2] | |
| Butanol | Soluble | |
| Isopropanol | Soluble | |
| Ethyl acetate | Soluble | |
| n-Butyl acetate | Soluble | |
| Amyl acetate | Soluble | |
| Water | Moderately Soluble | |
| Lincomycin hydrochloride hemihydrate | Water | Freely Soluble |
| Methanol | Freely Soluble | |
| Ethanol | Freely Soluble | |
| Most organic solvents (other than hydrocarbons) | Sparingly Soluble | |
| Lincomycin hydrochloride monohydrate | DMSO | ≥ 100 mg/mL |
| Water | 50 mg/mL (requires sonication) |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in organic solvents, based on the static equilibrium method. This method is widely used to obtain thermodynamic solubility data.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), chloroform)
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or a UV-Vis Spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Ensure all organic solvents are of high purity (e.g., HPLC grade).
-
Addition of Excess Solute: Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours). The temperature should be controlled and recorded.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter to remove any remaining microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of this compound.
-
Calculation of Solubility: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.
Visualization of Experimental and Analytical Workflows
The primary application of this compound is as an internal standard in quantitative analytical methods. The following diagrams, created using the Graphviz DOT language, illustrate the logical workflow for its use in an LC-MS analysis.
Caption: Workflow for using this compound as an internal standard.
This second diagram illustrates the logical decision-making process for selecting and validating a deuterated internal standard like this compound for a quantitative assay.
Caption: Decision logic for internal standard selection.
References
Lincomycin-d3: Physicochemical Properties and Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical physicochemical properties, specifically the acid dissociation constant (pKa) and the partition coefficient (logP), of Lincomycin-d3. Additionally, it details the established mechanism of action of the parent compound, Lincomycin, and outlines common experimental protocols for the determination of these physicochemical parameters.
Physicochemical Data of this compound
The pKa and logP values are fundamental parameters in drug development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This compound is a deuterated version of the antibiotic Lincomycin. The substitution of hydrogen with deuterium atoms is primarily used in pharmacokinetic studies as an isotopic tracer. Given that the deuteration in this compound is on a methyl group not directly involved in ionization, the pKa value is expected to be nearly identical to that of Lincomycin.
Table 1: Physicochemical Properties of this compound and Lincomycin
| Compound | Parameter | Value | Value Type | Source |
| This compound | logP | 0.2 | Computed (XLogP3) | PubChem[1] |
| Lincomycin | pKa | 7.6 | Experimental | ChemicalBook, Merck Index[2][3] |
| Lincomycin | logP | 0.56 | Experimental | DrugBank[4] |
| Lincomycin | logP | 0.2 | Computed | PubChem[5] |
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided literature, standard methodologies are widely applied for the determination of pKa and logP.
2.1 Determination of pKa (Acid Dissociation Constant)
The pKa of a compound is typically determined by monitoring changes in a physical property as a function of pH. For a compound like Lincomycin with a basic nitrogen atom, potentiometric titration is a common and accurate method.
-
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa is the pH at which the compound is 50% ionized.
-
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically purified water or a co-solvent system (e.g., water-methanol) if solubility is limited.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, generating a titration curve (pH vs. volume of titrant).
-
Analysis: The equivalence point is determined from the inflection point of the titration curve. The pKa is then calculated from the pH value at the half-equivalence point.
-
Alternatively, pH-dependent stability studies can infer pKa, as chemical degradation rates are often influenced by the ionization state of the molecule.
2.2 Determination of logP (Partition Coefficient)
The logP value, a measure of lipophilicity, is crucial for predicting a drug's membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the traditional approach, while chromatographic methods are often used for higher throughput.
-
Shake-Flask Method (OECD Guideline 107):
-
System Preparation: n-Octanol and water are pre-saturated with each other.
-
Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a flask.
-
Equilibration: The flask is shaken at a constant temperature until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this ratio.
-
-
Chromatographic Method (e.g., RP-HPTLC):
-
Principle: A correlation is established between the retention of a compound on a reverse-phase (lipophilic) stationary phase and its known logP value.
-
Methodology: A series of standard compounds with known logP values are chromatographed alongside the test compound (this compound) on a reverse-phase high-performance thin-layer chromatography (RP-HPTLC) plate.
-
Analysis: The retention factor (Rf) for each compound is measured. A calibration curve is generated by plotting the known logP values of the standards against their retention behavior.
-
Interpolation: The logP of this compound is determined by interpolating its retention factor on the calibration curve.
-
Visualization of Key Pathways
3.1 Experimental Workflow for logP Determination
The following diagram illustrates a generalized workflow for determining the logP value using the shake-flask method coupled with HPLC analysis.
3.2 Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Lincomycin functions by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, interfering with the peptidyl transferase reaction and preventing the formation of peptide bonds. This action is typically bacteriostatic but can be bactericidal depending on the drug concentration and the organism's susceptibility.
References
Understanding the Isotopic Purity of Lincomycin-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Lincomycin-d3, a deuterated analog of the antibiotic Lincomycin. Utilized as an internal standard in pharmacokinetic and bioanalytical studies, the precise characterization of its isotopic composition is critical for ensuring the accuracy and reliability of quantitative mass spectrometry-based assays. This document outlines the quantitative assessment of isotopic enrichment, details the experimental protocols for its determination, and provides a visual representation of the analytical workflow.
Data Presentation: Isotopic Composition of this compound
The isotopic purity of a deuterated standard is defined by the relative abundance of its different isotopic variants (isotopologues). For this compound, the primary interest lies in the percentage of the desired d3 species and the presence of lesser-deuterated (d0, d1, d2) and potentially over-deuterated species. The following table summarizes the isotopic distribution for a representative batch of this compound.
| Isotopic Species | Description | Relative Abundance (%) |
| d0 | Unlabeled Lincomycin | 0.03%[1] |
| d1 | Lincomycin with one deuterium atom | Not specified |
| d2 | Lincomycin with two deuterium atoms | Not specified |
| d3 | Lincomycin with three deuterium atoms | 99.97%[1] |
| Total Isotopic Enrichment | Percentage of deuterated species (d3) | 99.97% [1] |
Note: The data presented is based on a Certificate of Analysis from a commercial supplier and may vary between different batches and manufacturers.[1]
Experimental Protocols
The determination of the isotopic purity of this compound is primarily accomplished through high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). The following protocol describes a general methodology for this analysis.
1. Sample Preparation
-
Standard Solution Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. A series of dilutions are then made to achieve a final concentration appropriate for the mass spectrometer being used, typically in the range of 1-10 µg/mL.
-
Unlabeled Standard: A corresponding solution of unlabeled Lincomycin is prepared at a similar concentration to serve as a reference for the natural isotopic abundance of carbon, nitrogen, oxygen, and sulfur.
2. Chromatographic Separation (Optional but Recommended)
While direct infusion can be used, liquid chromatography (LC) is often employed to separate the analyte from any potential impurities prior to mass analysis.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically suitable for Lincomycin.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acidifier such as formic acid (e.g., 0.1%) to promote protonation.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument, is required to resolve the isotopic peaks.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is effective for Lincomycin, as it readily forms a protonated molecule [M+H]+.
-
Mass Range: The scan range should be set to include the expected m/z values for the unlabeled and deuterated Lincomycin. For Lincomycin (MW: 406.54 g/mol ) and this compound (MW: 409.56 g/mol )[1], a scan range of m/z 400-420 would be appropriate.
-
Data Acquisition: Data is acquired in full scan mode to capture the entire isotopic cluster of the protonated molecule.
4. Data Analysis and Isotopic Enrichment Calculation
-
Mass Spectrum of Unlabeled Lincomycin: The mass spectrum of the unlabeled Lincomycin standard is analyzed to determine the natural isotopic distribution of the molecule. This provides a baseline for the contribution of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) to the mass spectrum.
-
Mass Spectrum of this compound: The mass spectrum of the this compound sample is acquired.
-
Correction for Natural Isotopic Abundance: The raw ion intensities from the this compound spectrum are corrected by subtracting the contribution of the natural isotopic abundance, which is determined from the unlabeled standard's spectrum.
-
Calculation of Isotopic Purity: The isotopic purity is calculated by expressing the intensity of the corrected d3 peak as a percentage of the sum of the intensities of all corrected isotopic peaks (d0, d1, d2, d3, etc.).
Isotopic Purity (%) = [Corrected Intensity (d3) / Σ Corrected Intensities (d0 to dn)] x 100
Mandatory Visualization
The following diagram illustrates the general workflow for determining the isotopic purity of this compound.
Caption: Experimental workflow for determining the isotopic purity of this compound.
References
Navigating the Stability of Lincomycin-d3: A Technical Guide to Long-Term Storage
For Immediate Release
This technical guide provides a comprehensive overview of the long-term storage and stability of Lincomycin-d3, a deuterated analog of the lincosamide antibiotic, Lincomycin. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer best practices for maintaining the integrity and purity of this critical research compound. While detailed stability studies on this compound are limited, this guide leverages extensive data from its non-deuterated counterpart, Lincomycin Hydrochloride, as a robust proxy to inform storage and handling protocols.
Recommended Storage Conditions for this compound
To ensure the long-term stability of this compound, it is imperative to adhere to specific storage conditions. The following recommendations are based on information from commercial suppliers.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1] |
Stability of Lincomycin Hydrochloride as a Proxy
Forced degradation studies on Lincomycin Hydrochloride provide valuable insights into the potential stability of this compound under various stress conditions. These studies are crucial for developing stable formulations and understanding potential degradation pathways.
Impact of pH on Stability
The stability of Lincomycin is significantly influenced by pH. Accelerated stability testing of Lincomycin Hydrochloride in buffer solutions at 80°C revealed that the molecule is most stable near pH 4.[2][3] Degradation follows first-order kinetics at all tested pH values.[2]
| pH | Calculated Shelf Life (t90) at 80°C |
| 2 | 0.38 days |
| 4 | 4.59 days |
Stability in Intravenous Solutions
The stability of Lincomycin Hydrochloride has also been evaluated in common intravenous (IV) solutions at 25°C. The compound was found to be stable for at least 31 days in the following solutions, with less than 5% degradation observed.
-
Sodium Lactate (Hartmann's) Solution
-
0.9% Sodium Chloride Solution
-
5% Glucose Solution
-
10% Glucose Solution
Susceptibility to Oxidation
Lincomycin Hydrochloride demonstrates rapid degradation in the presence of oxidizing agents. Studies have shown that it degrades quickly in a 3% hydrogen peroxide solution.
Degradation Pathways
The degradation of Lincomycin can occur through several pathways, including hydrolysis and oxidation. The primary sites for degradation are the methyl thioether moiety and the aliphatic amine group on the pyrrolidine ring.
Caption: A simplified diagram illustrating the main degradation pathways of Lincomycin.
Experimental Protocols
The stability of Lincomycin and its derivatives is typically assessed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Stability-Indicating HPLC Method
A common method involves a reverse-phase HPLC system with a C18 column.
-
Column: RP-C18 (e.g., 250 mm x 4.0 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 6)
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm
This method is validated according to FDA and ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Study Protocol
Forced degradation studies are performed to evaluate the stability-indicating properties of the analytical method.
-
Acidic Degradation: The drug product is exposed to an acidic solution (e.g., 0.1 N HCl).
-
Basic Degradation: The drug product is exposed to a basic solution (e.g., 0.2 N NaOH).
-
Oxidative Degradation: The drug product is exposed to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: The drug product is subjected to elevated temperatures.
-
Photolytic Degradation: The drug product is exposed to light.
Samples are analyzed at various time points to monitor for degradation products and the loss of the active pharmaceutical ingredient.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of a compound like this compound.
Caption: A flowchart of the experimental workflow for stability testing.
References
Lincomycin-d3 certificate of analysis explained
An In-Depth Technical Guide to the Certificate of Analysis for Lincomycin-d3
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a research compound. This guide provides a detailed explanation of the data and methodologies presented in a typical CoA for this compound, a deuterium-labeled internal standard essential for pharmacokinetic and analytical studies.
Product Information and Physical Properties
This section of the CoA provides fundamental information about the compound. This compound is the deuterium-labeled form of Lincomycin, an antibiotic.[1][2] It is primarily used as an internal standard for the accurate quantification of Lincomycin in biological samples using mass spectrometry.[1]
| Parameter | Specification | Source |
| Chemical Name | (2S-trans)-Methyl 6,8-Dideoxy-6-[[(1-methyl-d3-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-a-D-galacto-octopyranoside | [1] |
| Synonyms | Lincocin-d3, NSC 70731-d3, U 10149a-d3 | [1] |
| Molecular Formula | C18H31D3N2O6S | |
| Molecular Weight | 409.56 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in chloroform, methanol, and water. | |
| Storage | -20°C, protect from light, stored under nitrogen |
Analytical Data and Purity Assessment
The core of the CoA is the analytical data, which confirms the compound's structure and purity. The following table summarizes the typical quantitative results for a batch of this compound.
| Analytical Test | Method | Specification | Example Result | Source |
| Purity | HPLC | ≥95% | 99.90% | |
| Identity | ¹H NMR | Consistent with structure | Conforms | |
| Identity | LC-MS | Consistent with structure | Conforms | |
| Isotopic Enrichment | LC-MS | ≥98% | 99.97% |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and understanding the context of the results.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: ZORBAX SB-C18 (3.5 µm, 4.6 mm × 75 mm) or equivalent.
-
Mobile Phase: An isocratic mixture of 0.023 M orthophosphoric acid (pH adjusted to 2.3) and acetonitrile (67:33, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: The this compound standard is accurately weighed and dissolved in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Analysis: Equal volumes of the sample solution are injected into the chromatograph. The area of the this compound peak is compared to the total area of all peaks to calculate the purity percentage.
Workflow for HPLC Purity Analysis
References
An In-depth Technical Guide to the Synthesis of Deuterated Lincomycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for deuterated lincomycin, a valuable tool in pharmaceutical research. By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can modify the pharmacokinetic properties of drugs, potentially enhancing their metabolic stability and therapeutic efficacy. This document outlines a multi-step chemical synthesis approach, detailing experimental protocols, and presenting quantitative data for key transformations.
Introduction to Deuterated Lincomycin
Lincomycin is a lincosamide antibiotic produced by the actinomycete Streptomyces lincolnensis. It functions by inhibiting protein synthesis in bacteria. The deuteration of lincomycin, or the selective replacement of hydrogen with deuterium atoms, can lead to a kinetic isotope effect. This effect can slow down the rate of metabolic processes that involve the cleavage of carbon-deuterium bonds, potentially leading to a longer drug half-life and improved pharmacokinetic profile.
This guide focuses on a chemical synthesis strategy for preparing deuterated lincomycin, targeting specific sites for deuterium incorporation in its two key precursors: 4-propyl-L-proline and methyl α-thiolincosaminide.
Proposed Synthetic Pathway
The synthesis of deuterated lincomycin can be conceptually divided into three main stages:
-
Deuteration of the 4-propyl-L-proline moiety: Introducing deuterium into the proline ring and/or the propyl side chain.
-
Deuteration of the methyl α-thiolincosaminide moiety: Incorporating deuterium into the sugar backbone.
-
Coupling of the deuterated precursors and final modifications: Forming the amide bond to create the deuterated lincomycin molecule.
A logical workflow for this synthesis is depicted below.
Lincomycin-d3: A Technical Guide to its Molecular Weight and Formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight and chemical formula of Lincomycin-d3, a deuterated analog of the lincosamide antibiotic Lincomycin. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.
Core Molecular Data
This compound is a stable isotope-labeled version of Lincomycin, where three hydrogen atoms have been replaced by deuterium. This labeling is particularly useful in pharmacokinetic studies and as an internal standard in analytical quantification.[1]
The fundamental molecular properties of this compound are summarized in the table below for clear reference.
| Property | Value | Source(s) |
| Molecular Weight | 409.56 g/mol | [1][2][3][4] |
| Chemical Formula | C₁₈H₃₁D₃N₂O₆S | |
| Appearance | White to Pale Yellow Solid | |
| Solubility | Soluble in chloroform, methanol, and water | |
| Parent Compound | Lincomycin |
Synonyms: (2S-trans)-Methyl 6,8-Dideoxy-6-[[(1-methyl-d3-4-propyl-2-pyrrolidinyl)carbonyl ]amino]-1-thio-D-threo-α-D-galacto-octopyranoside; Lincocin-d3; Lincogap-d3; NSC 70731-d3; U 10149a-d3.
Experimental Determination of Molecular Weight and Formula
The determination of the molecular weight and confirmation of the chemical formula for isotopically labeled compounds like this compound relies on a combination of high-precision analytical techniques. The primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry
Mass spectrometry is the cornerstone for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For this compound, high-resolution mass spectrometry (HRMS) is employed to differentiate the deuterated compound from its unlabeled counterpart and to confirm the number of incorporated deuterium atoms.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.
-
Mass Analysis: The ionized molecules are then passed through a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The analyzer separates the ions based on their m/z ratio with high precision.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound. The high resolution allows for the accurate determination of its monoisotopic mass, which is then used to confirm the elemental composition and, consequently, the chemical formula. The expected mass difference between Lincomycin and this compound (approximately 3 Da) is a key diagnostic feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule. For this compound, both proton (¹H) and deuterium (²H) NMR are instrumental.
Experimental Protocol: ¹H and ²H NMR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄).
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The integration of the proton signals will be consistent with the structure of Lincomycin, except for a decrease in the integral value in the region where the deuterium atoms have been incorporated. This provides evidence of successful deuteration.
-
²H NMR Analysis: A ²H NMR spectrum is then acquired. This spectrum will show a signal corresponding to the chemical shift of the deuterium atoms, confirming their presence and location within the molecule.
-
¹³C NMR Analysis: A ¹³C NMR spectrum can also be acquired to provide further structural confirmation. The carbon signals will be consistent with the known structure of Lincomycin.
Experimental Workflow for Characterization
The logical flow of experiments to determine the molecular weight and formula of this compound is depicted in the following diagram.
Caption: Workflow for the determination of this compound molecular weight and formula.
References
Methodological & Application
Protocol for the Quantification of Lincomycin in Biological Matrices using Lincomycin-d3 as an Internal Standard by LC-MS/MS
Application Note
Introduction
Lincomycin is a lincosamide antibiotic used in veterinary medicine to treat infections caused by Gram-positive bacteria.[1] Its quantification in biological matrices such as plasma, serum, and tissues is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety assurance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the determination of lincomycin.[2] The use of a stable isotope-labeled internal standard, such as Lincomycin-d3, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[3] This document provides a detailed protocol for the quantification of lincomycin in biological samples using this compound as an internal standard.
Principle
This method employs high-performance liquid chromatography (HPLC) for the separation of lincomycin and its deuterated internal standard, this compound, from the sample matrix. The separated compounds are then introduced into a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is achieved using multiple reaction monitoring (MRM) by monitoring the specific precursor-to-product ion transitions for both lincomycin and this compound.
Data Presentation
The following table summarizes the quantitative performance parameters of the LC-MS/MS method for the analysis of lincomycin using this compound as an internal standard in human serum.
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 50 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Limit of Quantification (LOQ) | 0.2 ng/mL | |
| Intraday Precision (%RSD) | 3.70% - 11.5% | |
| Interday Precision (%RSD) | 5.18% - 10.3% | |
| Accuracy | 86.1% - 109.0% |
Experimental Protocols
Materials and Reagents
-
Lincomycin hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, serum)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve lincomycin hydrochloride and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of lincomycin by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Internal Standard Working Solution (0.2 µg/mL): Dilute the this compound primary stock solution with a suitable solvent to achieve a final concentration of 0.2 µg/mL.
Sample Preparation (Protein Precipitation)
-
To 200 µL of the biological sample (e.g., serum), add 10 µL of the internal standard working solution (0.2 µg/mL this compound).
-
Add 600 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Lincomycin | 407.2 | 126.1 (quantifier), 359.2 (qualifier) |
| This compound | 410.2 | 126.1 (quantifier), 362.2 (qualifier) |
Note: The product ions for this compound are inferred based on the fragmentation pattern of Lincomycin, where the d3-methyl group is located on the pyrrolidine ring, which is expected to remain intact in the 126.1 m/z fragment but show a +3 Da shift in the 359.2 m/z fragment.
Visualizations
Caption: Experimental workflow for the quantification of Lincomycin using LC-MS/MS.
Caption: Logical relationship for quantification by internal standard method.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the unknown transformation products derived from lincomycin using LC-HRMS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Bioanalysis of Lincomycin Using Lincomycin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin is a lincosamide antibiotic used in veterinary and human medicine to treat infections caused by Gram-positive bacteria. Accurate and precise quantification of lincomycin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety assessments. This application note provides a detailed protocol for the determination of lincomycin in biological fluids, such as plasma and serum, using a stable isotope-labeled internal standard, Lincomycin-d3, coupled with Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving method accuracy and precision.[1]
Principle
This method utilizes High-Performance Liquid Chromatography (HPLC) to separate lincomycin and its deuterated internal standard, this compound, from endogenous components in the biological matrix. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of lincomycin to the peak area of the known concentration of this compound.
Recommended Internal Standard Concentration
A working internal standard solution of This compound at a concentration of 0.2 µg/mL (200 ng/mL) has been shown to be effective for the bioanalysis of lincomycin in human serum. This concentration provides a stable and reproducible signal across a typical calibration curve range for lincomycin.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Lincomycin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of lincomycin standard in methanol or water.
-
This compound Stock Solution (1 mg/mL): Prepare in the same manner as the lincomycin stock solution.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of working solutions by serially diluting the lincomycin stock solution with a suitable solvent (e.g., 10% acetonitrile). These working solutions are then spiked into a blank biological matrix (e.g., human serum) to create calibration standards and QC samples at various concentrations. A typical calibration curve for lincomycin in serum ranges from 0.5 to 50 ng/mL. QC samples are commonly prepared at low, medium, and high concentrations (e.g., 1, 20, and 40 ng/mL).
-
This compound Internal Standard (IS) Working Solution (0.2 µg/mL): Dilute the this compound stock solution with a suitable solvent (e.g., 60% acetonitrile) to achieve a final concentration of 0.2 µg/mL.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for extracting lincomycin from plasma or serum samples.
-
Aliquot 200 µL of the sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the 0.2 µg/mL this compound internal standard working solution.
-
Add 190 µL of phosphoric acid to precipitate the proteins.
-
Vortex the mixture thoroughly for approximately 1 minute.
-
Centrifuge the tubes at high speed (e.g., 14,000 g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an HPLC vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction provides a cleaner sample extract compared to protein precipitation, which can be beneficial for reducing matrix effects.
-
Pre-treat a 200 µL serum sample by adding 190 µL of phosphoric acid and 10 µL of the 0.2 µg/mL this compound IS mixture solution to precipitate proteins.
-
After vortexing, load 300 µL of the supernatant onto an SPE cartridge (e.g., Oasis HLB).
-
Wash the SPE cartridge twice with 150 µL of water.
-
Elute the analytes with 150 µL of 60% (v/v) acetonitrile.
-
Collect the eluate in a clean test tube and inject an aliquot into the LC-MS/MS system.
Data Presentation
The following tables summarize typical quantitative data for lincomycin bioanalysis using LC-MS/MS.
Table 1: LC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 35°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Lincomycin) | m/z 407.2 → 126.1 (Quantifier), 407.2 → 359.2 (Qualifier) |
| MRM Transition (this compound) | m/z 410.2 → 126.1 (Quantifier), 410.2 → 362.2 (Qualifier) |
Table 2: Method Validation Performance
| Parameter | Typical Value |
| Calibration Curve Range | 0.5 - 50 ng/mL |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.01 - 0.2 ng/mL |
| Intra- and Inter-day Precision (%RSD) | < 12% |
| Accuracy | 86.1% - 109.0% |
| Recovery | 92.3% - 97.2% |
Visualizations
The following diagrams illustrate the experimental workflows for the bioanalysis of lincomycin.
Caption: Workflow for Lincomycin Bioanalysis using Protein Precipitation.
Caption: Solid-Phase Extraction (SPE) Workflow for Lincomycin Analysis.
Conclusion
The use of this compound as an internal standard at a working concentration of 0.2 µg/mL provides a robust and reliable method for the quantitative bioanalysis of lincomycin in biological matrices by LC-MS/MS. The detailed protocols for sample preparation and the specified instrument parameters offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The presented validation data underscores the method's accuracy, precision, and sensitivity, making it suitable for a wide range of applications in pharmaceutical and clinical research.
References
Application Note: Quantification of Lincomycin in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lincomycin is a lincosamide antibiotic used to treat serious bacterial infections. Accurate quantification of lincomycin in plasma is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, which are essential for determining appropriate dosing regimens and assessing the safety and efficacy of the drug. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of lincomycin in human plasma. The use of a stable isotope-labeled internal standard, Lincomycin-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Experimental Protocols
-
Lincomycin hydrochloride (Reference Standard)
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (drug-free)
-
Liquid Chromatograph: UPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Stock solutions of lincomycin and this compound were prepared in methanol. Working standard solutions were prepared by diluting the stock solutions with a mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into drug-free human plasma.
A protein precipitation method was employed for the extraction of lincomycin and this compound from plasma samples.[1][2]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (0.2 µg/mL in methanol) and vortex briefly.[3]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Chromatographic Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Lincomycin | 407.2 | 126.1 |
| This compound | 410.2 | 126.1 |
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C[5]
Method Validation
The method was validated for linearity, accuracy, precision, and recovery.
Table 1: Method Validation Summary
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL (r² > 0.99) |
| Accuracy | 86.1% - 109.0% |
| Intra-day Precision (%CV) | 3.70% - 11.5% |
| Inter-day Precision (%CV) | 5.18% - 10.3% |
| Recovery | > 85% |
Application to a Pharmacokinetic Study
The validated method was applied to a representative pharmacokinetic study of lincomycin in human plasma following oral administration.
Table 2: Representative Pharmacokinetic Parameters of Lincomycin in Human Plasma
| Parameter | Value |
| Cmax (ng/mL) | 474.9 |
| Tmax (h) | 2.9 |
| AUC₀₋t (ng·h/mL) | 2150 |
| t₁/₂ (h) | 3.5 |
Note: The data presented are for illustrative purposes and are based on previously published studies.
Diagrams
Caption: Experimental workflow for the quantification of lincomycin in plasma.
Caption: Logical relationship of the internal standard method.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of lincomycin in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for application in pharmacokinetic and toxicokinetic studies, supporting drug development and clinical research.
References
- 1. Simultaneous determination of lincomycin and five macrolide antibiotic residues in honey by liquid chromatography coupled to electrospray ionization mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. btrc-charity.org [btrc-charity.org]
- 5. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lincomycin-d3 in Veterinary Drug Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Lincomycin-d3 as an internal standard in the quantitative analysis of lincomycin residues in veterinary matrices. The methodologies described herein are primarily based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for trace-level residue analysis.
Introduction
Lincomycin is a lincosamide antibiotic used in veterinary medicine to treat bacterial infections in livestock.[1][2] Its use can lead to the presence of residues in animal-derived food products, such as meat, milk, and eggs. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for lincomycin to ensure consumer safety.[2] Accurate and reliable analytical methods are crucial for monitoring these residues. The use of a stable isotope-labeled internal standard, such as this compound, is best practice for quantitative analysis by mass spectrometry. It effectively compensates for variations in sample preparation and instrument response, leading to improved accuracy and precision.[3]
Principle of Internal Standard
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to the sample at a known concentration before sample processing. This compound is an ideal internal standard for lincomycin analysis as it co-elutes with lincomycin and exhibits identical ionization behavior, but is distinguishable by its mass-to-charge ratio. This allows for the correction of analyte loss during sample extraction and cleanup, as well as variations in injection volume and instrument response.
Principle of using an internal standard for quantitative analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the determination of lincomycin in various animal tissues using this compound as an internal standard.
Table 1: Method Detection and Quantification Limits
| Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Chicken Feathers | 19 | 62 |
| Chicken Muscle | 22 | 73 |
| Chicken Liver | 10 | 34 |
Data sourced from a study validating an analytical methodology for lincomycin in broiler chickens.[3]
Table 2: Recovery and Precision
| Matrix | Spiking Level (µg/kg) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| Chicken Feathers | 62 | 98 - 101 | < 15 | < 15 |
| Chicken Muscle | 73 | 98 - 101 | < 15 | < 15 |
| Chicken Liver | 34 | 98 - 101 | < 15 | < 15 |
Recovery levels were consistently high across all matrices, with good precision.
Table 3: Linearity
| Matrix | Calibration Range (µg/kg) | Correlation Coefficient (r²) |
| Chicken Feathers | 25 - 3000 | > 0.99 |
| Chicken Muscle | 25 - 3000 | > 0.99 |
| Chicken Liver | 25 - 3000 | > 0.99 |
| Bovine Milk | 25 - 3000 | > 0.99 |
The method demonstrated excellent linearity over a wide concentration range in various matrices.
Experimental Protocols
The following is a representative protocol for the analysis of lincomycin residues in animal tissues using this compound as an internal standard, synthesized from published methodologies.
Materials and Reagents
-
Lincomycin hydrochloride (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Chromabond® Florisil®)
-
0.22 µm syringe filters
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve lincomycin and this compound in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with an appropriate solvent (e.g., methanol/water).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will yield a significant and reproducible response in the LC-MS/MS system.
Sample Preparation
The following is a general workflow for the extraction of lincomycin from animal tissues.
General workflow for veterinary drug residue analysis.
-
Homogenization: Homogenize the tissue sample (e.g., muscle, liver) to ensure uniformity.
-
Weighing and Spiking: Weigh 2 g of the homogenized tissue into a centrifuge tube. Add a known amount of the this compound internal standard spiking solution.
-
Extraction: Add 10 mL of acetonitrile to the tube.
-
Homogenization and Centrifugation: Vortex or homogenize the sample for 1-2 minutes. Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction: Repeat the extraction step with another 10 mL of acetonitrile.
-
Combine and Evaporate: Combine the supernatants and evaporate to near dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition the SPE cartridge (e.g., Chromabond® Florisil®) according to the manufacturer's instructions.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a final volume of mobile phase. Filter the sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., SunFire C18).
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for lincomycin.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both lincomycin and this compound.
-
Table 4: Representative MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Lincomycin | 407.2 | 126.1 | 359.2 | 20-30 |
| This compound | 410.2 | 126.1 | 362.2 | 20-30 |
Note: The optimal collision energies may vary depending on the instrument used and should be optimized. The precursor ion for this compound is +3 Da compared to lincomycin, while the fragment ions may be the same or shifted depending on the location of the deuterium labels.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of lincomycin to this compound against the concentration of the lincomycin calibration standards.
-
Quantification: Determine the concentration of lincomycin in the samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of lincomycin residues in various veterinary matrices. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in veterinary drug residue monitoring and food safety. The methodologies can be adapted and validated for specific laboratory conditions and matrices of interest.
References
Application Note and Protocol: The Use of Lincomycin-d3 in Swine Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin is a lincosamide antibiotic widely used in veterinary medicine to treat and control bacterial infections in swine. Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens to ensure efficacy while minimizing the risk of antibiotic resistance and residue violations. This document provides a detailed application note and protocol for conducting pharmacokinetic studies of lincomycin in swine, with a specific focus on the use of Lincomycin-d3 as an internal standard for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug in the target animal species. The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide guidelines for conducting such studies to support the clinical efficacy and safety of veterinary medicinal products.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is a critical component of the analytical methodology, ensuring high precision and accuracy in the quantification of the parent drug in complex biological matrices like plasma.
Pharmacokinetic Parameters of Lincomycin in Swine
The following tables summarize key pharmacokinetic parameters of lincomycin in swine as reported in the literature. These values can serve as a reference for study design and data interpretation.
Table 1: Pharmacokinetic Parameters of Lincomycin in Swine Following Intramuscular (IM) Administration
| Parameter | Value | Units | Study Reference |
| Dose | 5 | mg/kg | [4][5] |
| Cmax (Maximum Plasma Concentration) | 5.15 ± 0.18 | µg/mL | |
| Tmax (Time to Cmax) | 0.29 ± 0.02 | h | |
| t1/2β (Elimination Half-life) | 3.38 ± 0.09 | h | |
| AUC0-LOQ (Area Under the Curve) | 10.27 ± 0.38 | µg·h/mL | |
| ClB/F (Apparent Total Body Clearance) | 0.46 ± 0.01 | L/h/kg | |
| VZ/F (Apparent Volume of Distribution) | 2.26 ± 0.12 | L/kg | |
| Dose | 10 | mg/kg | |
| Cmax (Maximum Plasma Concentration) | 5.33 - 10.92 | µg/mL | |
| Tmax (Time to Cmax) | 0.5 - 1 | h | |
| t1/2β (Elimination Half-life) | 1.7 - 3.5 | h |
Table 2: Pharmacokinetic Parameters of Lincomycin in Swine Following Oral (PO) Administration
| Parameter | Value | Units | Study Reference |
| Dose | 33 (fasted) | mg/kg | |
| Bioavailability | 73 | % | |
| Cmax (Maximum Plasma Concentration) | 8 | µg/mL | |
| Dose | 33 (fed) | mg/kg | |
| Bioavailability | 41 | % | |
| Cmax (Maximum Plasma Concentration) | 5 | µg/mL | |
| Dose | 10, 25, 50 | mg/kg | |
| Tmax (Time to Cmax) | 4 | h |
Experimental Protocols
In-Life Phase: Pharmacokinetic Study in Swine
This protocol outlines the procedures for the in-life portion of a pharmacokinetic study to determine the plasma concentration-time profile of lincomycin in swine following administration.
1.1. Animals and Housing
-
Species: Swine (e.g., domestic pigs of a specific breed).
-
Health Status: Healthy, veterinary-inspected animals.
-
Number of Animals: A sufficient number of animals should be used to ensure statistical power (e.g., 8-12 pigs).
-
Housing: Animals should be housed in individual pens to allow for accurate feed and water intake monitoring and to prevent cross-contamination. Environmental conditions should be controlled and monitored.
1.2. Study Design
-
A crossover or parallel-group design can be used. A crossover design, where each animal receives all treatments, can reduce variability.
-
Routes of Administration: Intramuscular (IM) and Oral (PO) administration are common for lincomycin.
-
Dosage: Based on intended therapeutic use, e.g., 5-10 mg/kg for IM and 22-55 mg/kg for PO administration.
-
Washout Period: In a crossover design, a sufficient washout period (e.g., 1-2 weeks) must be allowed between treatments to ensure complete elimination of the drug from the previous phase.
1.3. Drug Administration
-
Intramuscular (IM): Administer the calculated dose into the neck muscle. The injection site should be recorded.
-
Oral (PO): For accurate dosing, the drug can be administered via oral gavage or in a small amount of feed that is readily consumed. The presence of food can significantly impact the bioavailability of orally administered lincomycin.
1.4. Blood Sample Collection
-
Catheterization: For ease of frequent blood sampling, a catheter can be placed in a suitable vein (e.g., jugular vein) prior to the study.
-
Sampling Times: Blood samples (e.g., 3-5 mL) should be collected at the following time points: 0 (pre-dose), and at appropriate intervals post-dosing to capture the absorption, distribution, and elimination phases. For example: 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 36 hours post-dose.
-
Sample Handling: Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA). Plasma should be separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within one hour of collection. The resulting plasma should be stored frozen at -20°C or -80°C until analysis.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Efficacy: pharmaceuticals | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Pharmacokinetics of Lincomycin Hydrochloride and Spectinomycin Sulfate Suspension for Injection in Swine [journal.scau.edu.cn]
- 5. Pharmacokinetics of lincomycin hydrochloride and spectinomycin sulfate suspension for injection in swine. | Semantic Scholar [semanticscholar.org]
Application Note: Quantitative Analysis of Lincomycin in Animal Tissues using LC-MS/MS with Lincomycin-d3 Internal Standard
Abstract
This application note provides a detailed protocol for the quantitative analysis of lincomycin in various animal tissues, including liver, muscle, and kidney. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Lincomycin-d3 as a stable isotope-labeled internal standard to ensure accuracy and precision. This methodology is crucial for applications in veterinary drug residue monitoring, pharmacokinetic studies, and food safety assessments. The protocol described herein is intended for researchers, scientists, and professionals in the field of drug development and food analysis.
Introduction
Lincomycin is a lincosamide antibiotic widely used in veterinary medicine to treat bacterial infections in livestock and poultry.[1][2] Its use can lead to the presence of residues in animal-derived food products, necessitating sensitive and reliable analytical methods for monitoring compliance with maximum residue limits (MRLs). The European Union, for instance, has established MRLs for lincomycin in various animal tissues.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for this analysis due to its high selectivity and sensitivity.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy of quantitative results. This document outlines a comprehensive protocol for the extraction, cleanup, and LC-MS/MS analysis of lincomycin in animal tissues using this compound.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The labeled compound, or internal standard, is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (deuterium). Because the internal standard and the analyte behave identically during extraction, cleanup, and chromatography, any sample loss or variation in ionization efficiency will affect both compounds equally. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved.
Caption: Principle of Isotope Dilution using this compound.
Experimental Protocols
Materials and Reagents
-
Lincomycin Hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric reversed-phase)
-
0.45 µm syringe filters
Instrumentation
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tissue homogenizer
-
Centrifuge
-
Nitrogen evaporator
Standard Solution Preparation
-
Lincomycin Stock Solution (1 mg/mL): Accurately weigh 10 mg of lincomycin hydrochloride and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the lincomycin stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).
Sample Preparation
Caption: Workflow for Animal Tissue Sample Preparation.
-
Homogenization: Homogenize the animal tissue sample (e.g., liver, muscle, kidney) to ensure uniformity.
-
Weighing and Spiking: Weigh 2.0 ± 0.1 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube. Add a known amount of the this compound internal standard working solution.
-
Extraction: Add 10 mL of acetonitrile to the tube. Some protocols may recommend methanol as an alternative extraction solvent.
-
Homogenization and Vortexing: Homogenize the mixture for 1 minute, followed by vortexing for 5 minutes.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction: Repeat the extraction step (3-6) on the remaining tissue pellet and combine the supernatants.
-
Evaporation: Evaporate the combined supernatants to a volume of approximately 1 mL under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the extract with 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions for Lincomycin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Lincomycin | 407.2 | 126.1 | 359.2 |
| This compound | 410.2 | 126.1 | 362.2 |
Data Presentation and Analysis
A calibration curve is constructed by plotting the peak area ratio of lincomycin to this compound against the concentration of the calibration standards. The concentration of lincomycin in the tissue samples is then determined from this curve.
Method Validation Data
The performance of this method should be validated according to regulatory guidelines. Key validation parameters are summarized in the table below, with typical expected values based on published literature.
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | |
| Limit of Detection (LOD) | 1 - 25 µg/kg | |
| Limit of Quantification (LOQ) | 5 - 75 µg/kg | |
| Recovery | 80 - 110% | |
| Precision (RSD) | < 15% | |
| Accuracy | 85 - 115% |
Quantitative Data from Literature
The following table presents a summary of lincomycin concentrations found in various animal tissues as reported in scientific literature. These values can serve as a reference for expected residue levels.
Table 3: Reported Lincomycin Concentrations in Animal Tissues
| Animal | Tissue | Dosing Regimen | Lincomycin Concentration (µg/kg) | Reference |
| Pig | Liver | 10 mg/kg bw, IM, 3 days | 65 - 4710 | |
| Pig | Kidney | 10 mg/kg bw, IM, 3 days | 239 - 20900 | |
| Pig | Muscle | 10 mg/kg bw, IM, 3 days | < 17 - 2460 | |
| Pig | Fat | 10 mg/kg bw, IM, 3 days | < 17 - 468 | |
| Cattle | Liver | 15 mg/kg bw, IM, 5 days | 560 | |
| Cattle | Kidney | 15 mg/kg bw, IM, 5 days | 42 |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and accurate means for the quantification of lincomycin in animal tissues. The use of this compound as an internal standard is essential for achieving reliable results by compensating for matrix effects and procedural losses. This method is suitable for routine monitoring of lincomycin residues in food products and for conducting pharmacokinetic and residue depletion studies. Proper method validation is crucial before implementation in a laboratory setting.
References
- 1. A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative analysis of lincomycin in animal tissues and bovine milk by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Lincomycin-d3 as an Internal Standard in Food Matrix Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin is a lincosamide antibiotic widely used in veterinary medicine to treat bacterial infections in food-producing animals.[1] Consequently, monitoring its residues in food products of animal origin is crucial to ensure consumer safety and comply with regulatory limits.[2] The complexity of food matrices, however, can lead to significant matrix effects, affecting the accuracy and precision of analytical methods.[3][4] The use of a stable isotope-labeled internal standard, such as Lincomycin-d3, is the gold standard for mass spectrometry-based quantification.[5] this compound shares near-identical physicochemical properties with the native analyte, co-elutes chromatographically, and experiences similar ionization suppression or enhancement, thereby compensating for variations during sample preparation and analysis.
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard for the quantitative analysis of lincomycin in various food matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
The method involves the extraction of lincomycin and the internal standard, this compound, from a homogenized food sample. The extract is then subjected to a clean-up procedure, typically solid-phase extraction (SPE), to remove interfering matrix components. The purified extract is analyzed by LC-MS/MS, where the analytes are separated chromatographically and detected by multiple reaction monitoring (MRM). Quantification is achieved by calculating the peak area ratio of lincomycin to this compound and comparing it to a matrix-matched calibration curve.
Experimental Protocols
Materials and Reagents
-
Lincomycin hydrochloride (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Standard Solution Preparation
-
Lincomycin Stock Solution (1 mg/mL): Accurately weigh 10 mg of lincomycin hydrochloride standard and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the lincomycin stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare calibration standards.
-
Internal Standard Spiking Solution (e.g., 0.2 µg/mL): Dilute the this compound stock solution with a suitable solvent to achieve a concentration that provides an adequate response in the LC-MS/MS system.
Sample Preparation (General Procedure for Meat and Milk)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., meat, liver, milk) until a uniform consistency is achieved.
-
Extraction:
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Defatting (for high-fat matrices):
-
Add 10 mL of n-hexane to the supernatant, vortex for 1 minute, and centrifuge.
-
Discard the upper hexane layer.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the extract onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 5 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Parameters
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized to achieve good separation of lincomycin from matrix interferences (e.g., 5-95% B over 5 minutes) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Optimized for the specific instrument |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions for Lincomycin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Lincomycin | 407.2 | 126.1 | 359.2 | Optimized (e.g., 25, 15) |
| This compound | 410.2 | 126.1 | 362.2 | Optimized (e.g., 25, 15) |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation
Quantitative Data Summary
The following tables summarize typical validation data for the analysis of lincomycin in various food matrices using this compound as an internal standard.
Table 2: Method Performance Characteristics
| Parameter | Milk | Muscle | Liver |
| Linearity Range (µg/kg) | 1 - 200 | 1 - 200 | 1 - 200 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| LOD (µg/kg) | 0.5 | 0.5 | 0.8 |
| LOQ (µg/kg) | 1.5 | 1.5 | 2.5 |
Table 3: Accuracy (Recovery) and Precision
| Matrix | Spiked Level (µg/kg) | Mean Recovery (%) [n=6] | RSDr (%) (Intra-day) | RSDR (%) (Inter-day) |
| Milk | 5 | 95.2 | 4.8 | 6.2 |
| 50 | 98.1 | 3.5 | 5.1 | |
| 150 | 97.5 | 3.9 | 5.5 | |
| Muscle | 5 | 92.8 | 6.1 | 7.8 |
| 50 | 96.4 | 4.2 | 6.5 | |
| 150 | 95.9 | 4.5 | 6.9 | |
| Liver | 10 | 90.5 | 7.5 | 9.2 |
| 100 | 94.2 | 5.8 | 8.1 | |
| 500 | 93.7 | 6.1 | 8.5 |
Data presented in Tables 2 and 3 are representative and may vary depending on the specific instrumentation and matrix.
Signaling Pathway and Logical Relationships
The primary mechanism of action for lincomycin involves the inhibition of bacterial protein synthesis. It binds to the 23S portion of the 50S ribosomal subunit, causing premature dissociation of the peptidyl-tRNA from the ribosome.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, accurate, and precise method for the quantification of lincomycin residues in complex food matrices. The detailed protocols and performance data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate this analytical methodology in their laboratories, ensuring food safety and regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Lincomycin in Milk Using Cu-Based Metal-Organic Framework Adsorbent and Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lincomycin-d3 in Metabolic Fate Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin is a lincosamide antibiotic derived from the actinomycete Streptomyces lincolnensis.[1] It is effective against Gram-positive bacteria and is utilized in treating severe bacterial infections, particularly in patients with penicillin allergies.[1][2] Understanding the metabolic fate of lincomycin is crucial for optimizing its therapeutic efficacy and safety profile. While the metabolism of lincomycin is not extensively detailed in the literature, the primary product recovered after administration is reportedly unchanged lincomycin.[3]
Stable isotope-labeled compounds, such as Lincomycin-d3, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies.[4] The deuterium-labeled analog, this compound, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis, ensuring accurate quantification of the parent drug in biological matrices. This is achieved by minimizing variations arising from sample preparation and matrix effects. Beyond its role as an internal standard, this compound can also be employed as a tracer to elucidate the metabolic pathways of lincomycin.
These application notes provide detailed protocols for the use of this compound in both the accurate quantification of lincomycin and in the investigation of its metabolic fate.
Principle of Stable Isotope-Labeled Internal Standards
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard in quantitative bioanalysis using LC-MS/MS. The SIL internal standard is chemically identical to the analyte but has a different mass due to the isotopic substitution. This near-identical chemical behavior ensures that the internal standard and the analyte experience similar extraction recovery, ionization efficiency, and chromatographic retention, thus correcting for variations in the analytical process.
References
Application Note: High-Throughput Quantification of Lincomycin in Biological Matrices using LC-MS/MS with Lincomycin-d3 as an Internal Standard
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lincomycin in biological matrices. The use of a stable isotope-labeled internal standard, Lincomycin-d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions for rapid analysis, and specific mass spectrometric parameters for selective detection.
Introduction
Lincomycin is a lincosamide antibiotic with a spectrum of activity against many gram-positive bacteria. Accurate and reliable quantification of Lincomycin in biological samples such as plasma and milk is crucial for drug development, clinical monitoring, and food safety. This document provides a detailed protocol for an LC-MS/MS method that offers high selectivity and sensitivity for the determination of Lincomycin, employing this compound as an internal standard to compensate for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Lincomycin hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma, bovine milk)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu LC-20AD, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., SCIEX 5500, Waters Xevo TQD)
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Standard Solution Preparation
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lincomycin and this compound by dissolving the appropriate amount of each standard in methanol.
Working Standard Solutions: Prepare serial dilutions of the Lincomycin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation Protocol (Plasma)
-
Aliquoting: To 100 µL of plasma sample, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Protein Precipitation: Add 300 µL of acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Sample Preparation Protocol (Milk)
-
Aliquoting: To 1 mL of milk sample, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex.
-
Protein Precipitation: Add 2 mL of acetonitrile.
-
Vortexing and Centrifugation: Vortex for 1 minute and then centrifuge at 10,000 rpm for 15 minutes.
-
Solid-Phase Extraction (SPE) - Optional Cleanup:
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step.
-
Wash the cartridge with water.
-
Elute the analytes with methanol.
-
-
Evaporation: Evaporate the eluate (or supernatant if SPE is not performed) to dryness.
-
Reconstitution: Reconstitute in 200 µL of the mobile phase.
-
Injection: Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Method Parameters
Liquid Chromatography
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, return to initial conditions |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
Data Presentation
MRM Transitions and Compound Parameters
The following table summarizes the optimized MRM transitions and mass spectrometer settings for Lincomycin and its internal standard, this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Lincomycin | 407.2 | 126.1 | 150 | 25 |
| This compound | 410.2 | 126.1 | 150 | 25 |
Method Validation Summary
The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | 85-105% |
| Matrix Effect | Minimal |
Workflow Diagram
Caption: LC-MS/MS Sample Preparation and Analysis Workflow.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Lincomycin in biological matrices. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for researchers, scientists, and professionals in the field of drug development and analysis.
Solid-Phase Extraction Protocol for Lincomycin Using Lincomycin-d3 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase extraction (SPE) of lincomycin from various biological matrices, including plasma and animal tissues. The method employs Lincomycin-d3 as a stable isotope-labeled internal standard to ensure accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is designed for research and drug development applications requiring reliable determination of lincomycin concentrations.
Introduction
Lincomycin is a lincosamide antibiotic used in veterinary medicine to treat infections caused by Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing peptide chain elongation.[1][3] Monitoring lincomycin levels in biological matrices is crucial for pharmacokinetic studies, residue analysis in food products of animal origin, and clinical diagnostics.
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex samples prior to chromatographic analysis.[4] This application note details a robust SPE protocol using a polymeric reversed-phase sorbent, which offers high recovery and reproducibility. The incorporation of this compound as an internal standard (IS) compensates for potential matrix effects and variability during sample preparation and analysis, leading to enhanced accuracy and precision of the quantitative results.
Experimental Protocols
Materials and Reagents
-
Lincomycin hydrochloride (analytical standard)
-
This compound hydrochloride (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized or Milli-Q)
-
Oasis HLB SPE cartridges
-
Biological matrix (e.g., plasma, homogenized tissue)
Equipment
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS/MS system
Sample Preparation
-
Plasma:
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add the working solution of this compound to achieve a final concentration of 0.2 µg/mL.
-
Vortex for 30 seconds.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for SPE.
-
-
Animal Tissue:
-
Homogenize 1 g of tissue with 4 mL of acetonitrile.
-
Add the working solution of this compound.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction of the pellet with another 4 mL of acetonitrile.
-
Combine the supernatants and evaporate to approximately 1 mL under a gentle stream of nitrogen before SPE.
-
Solid-Phase Extraction (SPE) Protocol
A simplified, 3-step SPE protocol using Oasis HLB cartridges is recommended for its efficiency and reduced solvent consumption.
-
Load: Directly load the prepared sample supernatant onto the Oasis HLB SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol.
LC-MS/MS Analysis
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to elute lincomycin, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for lincomycin and this compound.
-
Lincomycin: Precursor ion m/z 407.2 → Product ions m/z 126.1 and 359.2.
-
This compound: The precursor ion will be shifted by +3 Da (m/z 410.2), and the product ions should be confirmed based on the labeled position.
-
-
Data Presentation
Table 1: Quantitative Performance of the SPE-LC-MS/MS Method for Lincomycin
| Matrix | Recovery (%) | LOQ (µg/kg or µg/L) | LOD (µg/kg or µg/L) | Reference |
| Animal Tissues | 94.4 - 107.8 | 25 - 60 | 25 - 40 | |
| Bovine Milk | 92.3 - 97.2 | 10 - 200 (µg/L) | 0.013 (ng/mL) | |
| Broiler Chicken Plasma | 98.94 - 103.47 | 4.86 (µg/mL) | 1.12 (µg/mL) | |
| Honey | 84 - 107 | 10 | 7 | |
| Royal Jelly | 80.94 - 109.26 | 5 | N/A | |
| Animal Feed | 99.8 - 105.0 | 5,200 | N/A |
N/A: Not Available
Visualizations
Caption: Experimental workflow for the solid-phase extraction and analysis of lincomycin.
Caption: Mechanism of action of lincomycin.
References
- 1. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 2. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. waters.com [waters.com]
Application Notes and Protocols for the Detection of Lincomycin in Milk Using Lincomycin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin is a lincosamide antibiotic widely used in veterinary medicine to treat bacterial infections in dairy cattle.[1] The presence of lincomycin residues in milk is a public health concern, necessitating sensitive and reliable analytical methods for their detection and quantification. The European Union has set a maximum residue limit (MRL) for lincomycin in milk at 150 µg/kg. This document provides detailed application notes and protocols for the determination of lincomycin in milk using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Lincomycin-d3 as an internal standard for accurate quantification. The use of an isotopically labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
Principle of the Method
The analytical method involves the extraction of lincomycin and the internal standard, this compound, from a milk sample, followed by cleanup to remove interfering substances. The extract is then analyzed by LC-MS/MS. The compounds are separated chromatographically and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for each analyte is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and sensitivity for the analysis.[2] Quantification is achieved by comparing the peak area ratio of lincomycin to that of the known concentration of the internal standard, this compound.
Experimental Protocols
Two primary methods for sample preparation are presented: Protein Precipitation and Solid-Phase Extraction (SPE).
Protocol 1: Sample Preparation by Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput screening.
Materials:
-
Milk sample
-
This compound internal standard solution
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Centrifuge tubes (15 mL or 50 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC vials
Procedure:
-
Pipette 1 mL of the milk sample into a centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 2 mL of acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial for analysis.
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)
This method provides a cleaner extract, which can improve sensitivity and reduce instrument contamination.
Materials:
-
Milk sample
-
This compound internal standard solution
-
Acetonitrile (ACN), HPLC grade
-
Oasis HLB SPE cartridges
-
SPE vacuum manifold
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Centrifuge tubes (15 mL or 50 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC vials
Procedure:
-
Pre-treat the milk sample by adding two volumes of acetonitrile, refrigerating for 20 minutes, and centrifuging at 12,000 r/min for 10 minutes to remove the precipitate.[1]
-
Condition the Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the pre-treated milk sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase and transfer to an LC vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 2.1 mm, 5 µm) is commonly used.[2]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor and product ions for lincomycin and the proposed transitions for this compound are listed in the table below. It is crucial to optimize the collision energy for this compound on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lincomycin | 407.2 | 126.1 | Optimize for instrument |
| 407.2 | 359.2 | Optimize for instrument | |
| This compound | 410.2 | 126.1 | Optimize for instrument |
| 410.2 | 359.2 | Optimize for instrument |
Note: The precursor ion for this compound is shifted by +3 Da due to the three deuterium atoms. The product ions are expected to be the same as for lincomycin, as the fragmentation is unlikely to involve the labeled site. These transitions should be confirmed and optimized experimentally.
Data Presentation
The following tables summarize quantitative data from various studies on lincomycin detection in milk.
Table 1: Performance Characteristics of LC-MS/MS Methods for Lincomycin in Milk
| Parameter | Result | Reference |
| Linearity Range | 10 - 200 µg/L | |
| 25 - 3000 µg/kg | ||
| Correlation Coefficient (R²) | > 0.99 | |
| Limit of Detection (LOD) | 0.013 ng/mL | |
| Limit of Quantification (LOQ) | Not Specified | |
| Accuracy (Recovery %) | 92.3% - 97.2% | |
| 94.4% - 107.8% | ||
| Precision (RSD %) | 0.25% - 1.96% |
Visualizations
Caption: Experimental workflow for lincomycin detection in milk.
Caption: Logical relationship of the analytical components.
References
Troubleshooting & Optimization
Technical Support Center: Isotopic Interference with Lincomycin-d3
Welcome to our dedicated resource for troubleshooting isotopic interference when using Lincomycin-d3 as an internal standard in mass spectrometry-based assays. This guide is designed for researchers, scientists, and drug development professionals to enhance the accuracy and reliability of their analytical data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of using this compound as an internal standard?
A1: Isotopic interference occurs when the mass spectrometer detects signals from naturally occurring heavy isotopes of the unlabeled analyte (Lincomycin) that overlap with the signal of the deuterated internal standard (this compound). This "cross-talk" can lead to an artificially high response for the internal standard, which in turn causes underestimation of the analyte concentration. This issue becomes more pronounced at high analyte concentrations.[1][2]
Q2: Why doesn't my this compound co-elute perfectly with Lincomycin?
A2: This phenomenon is known as the "deuterium isotope effect." Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts. In reverse-phase chromatography, it is common for deuterated standards like this compound to elute slightly earlier than the native analyte. This can be problematic as it may lead to differential matrix effects where the analyte and internal standard are exposed to different interfering components in the sample matrix as they elute.[3]
Q3: I am observing a signal for this compound in my blank samples that only contain the unlabeled Lincomycin. What is the cause?
A3: This directly indicates isotopic contribution from the unlabeled analyte to the internal standard's mass channel. Unlabeled Lincomycin has naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) that can result in a molecule with a mass-to-charge ratio (m/z) that is the same as or very close to that of this compound. At high concentrations of Lincomycin, the signal from these natural isotopes can be significant enough to be detected in the this compound channel.[1]
Q4: Could the this compound internal standard itself be a source of interference?
A4: Yes, there are two primary ways the internal standard can be a source of interference. First, the deuterated standard may contain a small amount of unlabeled Lincomycin as an impurity.[4] This would lead to a positive bias, especially at the lower end of the calibration curve. Second, the deuterium atoms on the this compound molecule could potentially undergo back-exchange with hydrogen atoms from the solvent or sample matrix, although this is less common if the deuterium labels are on stable carbon positions.
Troubleshooting Guides
Issue 1: Non-linear calibration curve at high concentrations.
-
Symptom: The calibration curve for Lincomycin is linear at lower concentrations but becomes non-linear and bends downwards at higher concentrations.
-
Potential Cause: Significant isotopic contribution from high concentrations of unlabeled Lincomycin to the this compound internal standard signal. This artificially inflates the internal standard response, causing the analyte/internal standard ratio to be lower than expected.
-
Troubleshooting Steps:
-
Assess Isotopic Cross-Talk: Perform an experiment to quantify the percentage of signal contribution from the analyte to the internal standard channel (see Experimental Protocol below).
-
Use a Higher Mass-Labeled Standard: If available, switch to an internal standard with a higher degree of deuterium labeling (e.g., Lincomycin-d6) or a ¹³C-labeled standard. This will shift the m/z of the internal standard further away from the natural isotopic distribution of the analyte.
-
Mathematical Correction: If switching standards is not feasible, a mathematical correction can be applied to the data to account for the interference.
-
Lower the Internal Standard Concentration: In some cases, adjusting the concentration of the internal standard can help mitigate non-linearity.
-
Issue 2: High variability in quality control (QC) samples.
-
Symptom: The coefficient of variation (%CV) for QC samples, particularly at low and high concentrations, exceeds the acceptance criteria.
-
Potential Cause: Differential matrix effects due to a chromatographic shift between Lincomycin and this compound.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column temperature) to achieve co-elution of the analyte and internal standard.
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method to remove matrix components that may be causing variable ion suppression or enhancement.
-
Evaluate Matrix Effects: Conduct a post-extraction addition experiment to systematically evaluate the extent of matrix effects.
-
Data Presentation
Table 1: Illustrative MRM Transitions for Lincomycin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Lincomycin | 407.2 | 126.1 |
| This compound | 410.2 | 126.1 |
Table 2: Example Data Demonstrating Isotopic Interference
| Lincomycin Conc. (ng/mL) | Lincomycin Response (Analyte Channel) | This compound Response (IS Channel) | Analyte/IS Ratio | % Contribution to IS Signal |
| 0 (Blank + IS) | 50 | 500,000 | 0.0001 | 0.0% |
| 1 | 10,000 | 500,500 | 0.020 | 0.1% |
| 100 | 1,000,000 | 505,000 | 1.980 | 1.0% |
| 1000 | 10,000,000 | 550,000 | 18.182 | 10.0% |
| 5000 | 50,000,000 | 750,000 | 66.667 | 50.0% |
This table illustrates how the signal from unlabeled Lincomycin can "bleed" into the internal standard's channel at higher concentrations, artificially increasing the IS response and affecting the calculated ratio.
Experimental Protocols
Protocol: Assessment of Analyte to Internal Standard Cross-Talk
Objective: To quantify the percentage of the signal in the this compound MRM channel that originates from unlabeled Lincomycin.
Methodology:
-
Prepare two sets of solutions:
-
Set A: A solution containing only the this compound internal standard at the concentration used in the assay.
-
Set B: A solution containing a high concentration of unlabeled Lincomycin (e.g., the highest calibrator concentration) without the internal standard.
-
-
Analyze by LC-MS/MS:
-
Inject Set A and measure the response in the this compound MRM channel. This is the true internal standard response (IS_Response_True).
-
Inject Set B and measure the response in the this compound MRM channel. This is the cross-talk response from the analyte (IS_Response_Crosstalk).
-
-
Calculate the Percent Contribution:
-
% Contribution = (IS_Response_Crosstalk / IS_Response_True) * 100
-
Acceptance Criteria: The percent contribution should be minimal, ideally less than 5%, to ensure accurate quantification. If the contribution is significant, the troubleshooting steps outlined above should be followed.
Visualizations
Caption: A logical workflow for troubleshooting isotopic interference.
Caption: Diagram illustrating isotopic cross-talk from unlabeled analyte.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Lincomycin-d3 Stability in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability of Lincomycin-d3 in biological matrices during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in biological matrices?
The stability of this compound, a deuterated internal standard, can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.[1][2] Lincomycin has been found to be unstable at high temperatures.[1][2]
-
pH: Lincomycin is most stable in acidic to neutral conditions, with optimal stability observed around pH 4.[3] It shows increased degradation in alkaline solutions.
-
Matrix Components: Endogenous enzymes and other components within biological matrices like plasma, serum, and tissue homogenates can contribute to degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact the integrity of the analyte. However, some studies on similar compounds have shown stability for a limited number of cycles.
-
Light Exposure: While some studies on lincomycin suggest it is relatively stable under photolytic conditions, prolonged exposure should be minimized as a general best practice.
Q2: How should I store biological samples containing this compound to ensure its stability?
For optimal stability, it is recommended to store biological samples at ultra-low temperatures. Storage at -80°C is preferable for long-term stability. For short-term storage, 2-8°C can be acceptable for a limited duration, but stability should be verified. It is crucial to minimize the time samples spend at room temperature during processing.
Q3: My this compound internal standard response is variable. What are the potential causes?
Variability in the internal standard (IS) response is a common issue in bioanalysis and can stem from several sources:
-
Inconsistent Sample Preparation: Errors such as inconsistent spiking of the IS or variable extraction recovery can lead to fluctuations.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can cause ion suppression or enhancement in the mass spectrometer, affecting the IS signal.
-
IS Instability: The IS may be degrading in the biological matrix during sample collection, storage, or processing.
-
Instrumental Issues: Problems with the LC-MS/MS system, such as inconsistent injection volumes or detector drift, can contribute to variability.
-
Deuterium Exchange: In some cases, deuterium atoms on a labeled compound can exchange with protons from the surrounding environment, particularly at labile positions on the molecule. This can alter the mass of the IS and affect its quantification.
Q4: What is a "matrix effect" and how can I mitigate it for this compound analysis?
A matrix effect is the alteration of ionization efficiency of an analyte by co-eluting substances from the sample matrix. This can lead to inaccurate quantification. To mitigate matrix effects for this compound analysis:
-
Optimize Sample Preparation: Employ robust extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.
-
Chromatographic Separation: Develop a chromatographic method that effectively separates this compound from matrix components that cause ion suppression or enhancement.
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: this compound itself is a SIL IS. Because it is chemically and physically very similar to the unlabeled analyte (Lincomycin), it will experience similar matrix effects, allowing for accurate correction of the analyte's signal.
-
Sample Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact ionization.
Troubleshooting Guides
Issue 1: Poor Recovery of this compound
Symptoms:
-
Low peak area for the internal standard across all samples.
-
Inability to achieve the desired lower limit of quantification (LLOQ).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | 1. Re-evaluate the extraction method: If using protein precipitation, consider a more rigorous technique like LLE or SPE. For LLE, optimize the extraction solvent and pH. For SPE, experiment with different sorbents and elution solvents. 2. Check pH of the sample: Ensure the pH of the sample is adjusted to optimize the extraction of Lincomycin. |
| Degradation during Extraction | 1. Minimize processing time: Keep samples on ice or a cooling rack during extraction. 2. Evaluate solvent stability: Ensure this compound is stable in the extraction solvents used. |
| Adsorption to Labware | 1. Use silanized glassware or low-binding polypropylene tubes. 2. Pre-condition containers with a solution of the analyte. |
Issue 2: Inconsistent this compound Peak Area
Symptoms:
-
High variability (%CV) in the internal standard peak area across a batch of samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | 1. Verify pipette calibration. 2. Use a consistent pipetting technique, especially for viscous biological fluids. 3. Prepare a larger volume of the IS spiking solution to minimize errors from pipetting small volumes. |
| Matrix Effects | 1. Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram. 2. Adjust the chromatographic method to separate this compound from these regions. 3. Improve sample cleanup to remove interfering matrix components. |
| Sample Inhomogeneity | 1. Ensure samples are thoroughly vortexed after thawing and before aliquoting. |
| Autosampler Issues | 1. Check for air bubbles in the syringe. 2. Verify the injection volume accuracy. 3. Clean the injection port and syringe. |
Quantitative Data Summary
The following tables summarize the stability of Lincomycin under various conditions. While this data is for the non-deuterated form, it provides a strong indication of the expected stability for this compound due to their chemical similarity.
Table 1: Stability of Lincomycin in Aqueous Solutions at 25°C
| Solution | Initial Concentration | % Remaining after 31 days |
| Sodium Lactate (Hartmann's) | 0.6 mg/mL | >95% |
| 0.9% Sodium Chloride | 0.6 mg/mL | >95% |
| 5% Glucose | 0.6 mg/mL | >95% |
| 10% Glucose | 0.6 mg/mL | >95% |
Table 2: Effect of pH on Lincomycin Stability at 80°C
| pH | First-Order Rate Constant (k) | Calculated Shelf-Life (t₉₀) |
| 2.0 | - | 0.38 days |
| 3.1 | - | - |
| 4.0 | - | 4.59 days |
| 6.1 | - | - |
| 8.0 | - | - |
| Note: Specific rate constants were not provided in the source, but the trend indicates greatest stability at pH 4. |
Table 3: Forced Degradation of Lincomycin at 60°C
| Condition | % Remaining after 7 days |
| Acidic Solution (0.1 M HCl) | 48.8% |
| Basic Solution (0.1 M NaOH) | 8% |
| 3% Hydrogen Peroxide | Rapid degradation (no peak after 60 mins) |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Obtain a pool of the blank biological matrix (e.g., human plasma).
-
Spike the matrix with this compound at low and high quality control (QC) concentrations.
-
Divide the spiked matrix into at least four aliquots for each concentration level.
-
Analyze one set of aliquots (time zero) immediately to establish the baseline concentration.
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the first set of frozen aliquots completely at room temperature. Once thawed, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3-5 cycles).
-
After the final thaw, analyze the samples by LC-MS/MS.
-
Calculate the mean concentration and %CV for each cycle and compare the results to the time-zero samples. The analyte is considered stable if the mean concentration is within ±15% of the baseline value.
Protocol 2: Long-Term Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix over an extended period at a specified storage temperature.
Methodology:
-
Prepare low and high QC samples of this compound in the biological matrix as described in the freeze-thaw protocol.
-
Aliquot the samples into multiple tubes for each concentration and storage condition.
-
Analyze a set of freshly prepared QC samples to establish the baseline (time zero) concentration.
-
Store the remaining aliquots at the desired temperature(s) (e.g., -20°C and -80°C).
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples from storage.
-
Allow the samples to thaw completely and unassisted at room temperature.
-
Analyze the samples by LC-MS/MS against a freshly prepared calibration curve.
-
Compare the mean concentration of the stored samples to the mean concentration of the baseline samples. The analyte is considered stable if the mean concentration is within ±15% of the baseline value.
Visualizations
Caption: Workflow for Freeze-Thaw and Long-Term Stability Testing.
Caption: Troubleshooting Logic for Internal Standard Variability.
References
Technical Support Center: Optimizing LC-MS Method Parameters with Lincomycin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lincomycin-d3 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) methods.
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometric parameters for the analysis of this compound?
Optimal mass spectrometric parameters for this compound are crucial for achieving maximum sensitivity and accuracy. The following table summarizes the optimized parameters for two common MRM (Multiple Reaction Monitoring) transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| This compound | 410.2 | 126.1 | 80 | 35 |
| This compound | 410.2 | 359.2 | 80 | 25 |
Q2: How do I prepare the internal standard working solution for this compound?
To prepare a working internal standard solution, this compound can be mixed with other internal standards if necessary. For instance, a mixture can be prepared containing this compound at a concentration of 0.2 µg/ml.[1]
Experimental Protocols
Protocol for Optimization of MS Parameters for this compound
This protocol outlines the steps to determine the optimal declustering potential (DP) and collision energy (CE) for this compound.
1. Preparation of this compound Standard Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to an appropriate concentration for direct infusion into the mass spectrometer.
2. Direct Infusion and Parameter Optimization:
-
Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate.
-
Set the mass spectrometer to operate in positive ion mode.
-
Declustering Potential (DP) Optimization:
-
While monitoring the precursor ion of this compound (m/z 410.2), ramp the DP voltage across a predefined range (e.g., 20-150 V).
-
Plot the ion intensity against the DP voltage to determine the value that yields the maximum signal intensity.
-
-
Collision Energy (CE) Optimization:
-
Set the DP to its optimized value.
-
Select the precursor ion (m/z 410.2) in the first quadrupole (Q1).
-
In the second quadrupole (Q2), which acts as the collision cell, ramp the CE across a suitable range (e.g., 10-50 eV) for the desired product ions (e.g., m/z 126.1 and 359.2).
-
Plot the intensity of each product ion against the CE to find the optimal CE for each transition.[2]
-
3. Data Analysis:
-
The optimized DP and CE values are those that provide the highest and most stable signal for the selected MRM transitions.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS analysis of Lincomycin utilizing this compound as an internal standard.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
-
Possible Causes:
-
Column Overload: Injecting too high a concentration of the analyte or internal standard.
-
Column Contamination: Buildup of matrix components on the column frit or packing material.[3]
-
Improper Mobile Phase: pH of the mobile phase is not optimal for the analyte's chemistry, or the injection solvent is stronger than the mobile phase.[3]
-
Extra-column Effects: Excessive tubing length or dead volume in the system.[3]
-
-
Troubleshooting Steps:
-
Reduce Injection Concentration: Dilute the sample and reinject.
-
Column Cleaning/Replacement: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
Mobile Phase and Injection Solvent Optimization: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. Adjust the mobile phase pH to improve peak shape.
-
System Check: Inspect all tubing and connections for unnecessary length or dead volumes.
-
Issue 2: Retention Time Shifts
-
Possible Causes:
-
Column Degradation: Loss of stationary phase over time.
-
Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent.
-
Fluctuating Flow Rate: Issues with the LC pump.
-
Temperature Fluctuations: Inconsistent column temperature.
-
-
Troubleshooting Steps:
-
Column Performance Check: Run a standard to check the column's efficiency and retention time.
-
Prepare Fresh Mobile Phase: Ensure accurate measurement and degassing of solvents.
-
Pump Maintenance: Check for leaks and perform pump calibration.
-
Verify Column Temperature: Ensure the column oven is functioning correctly.
-
Issue 3: High Background Noise or Poor Signal-to-Noise Ratio
-
Possible Causes:
-
Contamination: Impurities in the mobile phase, sample matrix, or from the LC system itself (e.g., column bleed).
-
Ion Source Contamination: Buildup of non-volatile salts or other residues in the MS source.
-
Matrix Effects: Ion suppression or enhancement due to co-eluting compounds from the sample matrix.
-
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure all mobile phase components are LC-MS grade.
-
Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source components.
-
Improve Sample Preparation: Implement more rigorous sample cleanup steps (e.g., solid-phase extraction) to remove interfering matrix components.
-
Modify Chromatography: Adjust the chromatographic method to separate the analyte from the interfering compounds.
-
References
Technical Support Center: Navigating the Common Pitfalls of Deuterated Internal Standards
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when using deuterated internal standards in mass spectrometry-based quantitative analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are highly variable and inaccurate, despite using a deuterated internal standard. What are the likely causes?
Answer: Inconsistent and inaccurate results with deuterated internal standards typically stem from a few core issues: isotopic exchange (the loss of deuterium), inadequate purity of the standard, chromatographic separation of the analyte and standard, and differential matrix effects.[1][2] Each of these potential problems requires a systematic investigation to identify and resolve the root cause.
Troubleshooting Guide: Diagnosing Inaccurate Quantification
A logical workflow for troubleshooting inaccurate quantitative results can help systematically identify the issue.
References
Technical Support Center: Mitigating Matrix Effects with Lincomycin-d3
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Lincomycin-d3 as an internal standard to mitigate matrix effects in complex samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact quantitative analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1][2] This can result in either a decreased signal (ion suppression) or an increased signal (ion enhancement).[1][3] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[4] In mass spectrometry, matrix effects primarily arise from matrix components interfering with the ionization of the analyte of interest.
Q2: How does this compound, as a deuterated internal standard, help mitigate matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) and is considered the gold standard for compensating for matrix effects. Because it is chemically almost identical to the analyte (Lincomycin), it co-elutes and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift causes the analyte and internal standard to elute into regions with differing degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantified by comparing the signal of an analyte in a post-extraction spiked matrix sample to the signal of the same analyte in a neat solution. A common method is the post-extraction spike analysis, which allows for the calculation of the "matrix factor" (MF).
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound to correct for matrix effects.
Problem 1: Poor reproducibility of the analyte/Lincomycin-d3 area ratio.
-
Possible Cause: Inconsistent matrix effects across different samples or batches.
-
Solution:
-
Evaluate Matrix Variability: Assess the matrix effect in multiple lots of the blank matrix to understand the inter-subject variability.
-
Optimize Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Optimization: Modify the chromatographic method to separate the analyte and this compound from the majority of matrix interferences.
-
Problem 2: The analyte (Lincomycin) and this compound do not co-elute perfectly.
-
Possible Cause: The deuterium isotope effect can lead to slight differences in retention time.
-
Solution:
-
Chromatographic Conditions: Adjust the mobile phase composition, gradient slope, or column temperature to minimize the separation between the analyte and the internal standard.
-
Column Choice: Experiment with different column chemistries that may reduce the isotope effect.
-
Data Analysis: Ensure the integration window for both peaks is appropriate and consistently applied.
-
Problem 3: Unexpectedly high or low calculated analyte concentrations.
-
Possible Cause 1: Incorrect concentration of the this compound spiking solution.
-
Solution: Carefully reprepare and verify the concentration of the internal standard solution.
-
Possible Cause 2: Cross-contamination or carryover from high-concentration samples.
-
Solution: Optimize the autosampler wash procedure and inject blank samples after high-concentration samples to check for carryover.
-
Possible Cause 3: Presence of unlabeled Lincomycin in the this compound standard.
-
Solution: Verify the purity of the this compound standard to ensure it does not contain significant amounts of the unlabeled analyte, which would lead to artificially high results.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Analysis
Objective: To quantify the impact of the sample matrix on the ionization of Lincomycin.
Materials:
-
Blank matrix (e.g., plasma, urine) free of Lincomycin.
-
Lincomycin stock solution.
-
This compound internal standard stock solution.
-
Reconstitution solvent (e.g., mobile phase).
-
LC-MS/MS system.
Procedure:
-
Prepare Sample Set A (Neat Solution):
-
Spike the Lincomycin standard into the reconstitution solvent at low, medium, and high concentrations.
-
Add the this compound internal standard at a constant concentration to each sample.
-
-
Prepare Sample Set B (Post-Spiked Matrix):
-
Extract at least six different lots of the blank matrix using the established sample preparation method.
-
After the final extraction step, spike the extracted matrix with Lincomycin at the same concentrations as in Set A.
-
Add the this compound internal standard at the same constant concentration to each sample.
-
-
Analysis:
-
Analyze both sets of samples using the LC-MS/MS method.
-
Record the peak areas for both Lincomycin and this compound.
-
Data Presentation:
Table 1: Matrix Effect Calculation
| Concentration Level | Mean Analyte Peak Area (Set A - Neat) | Mean Analyte Peak Area (Set B - Post-Spiked) | Matrix Effect (%) = (B/A) * 100 |
| Low QC | [Insert Value] | [Insert Value] | [Calculate Value] |
| Mid QC | [Insert Value] | [Insert Value] | [Calculate Value] |
| High QC | [Insert Value] | [Insert Value] | [Calculate Value] |
An ME of 100% indicates no matrix effect. An ME < 100% indicates ion suppression. An ME > 100% indicates ion enhancement.
Table 2: Internal Standard Normalized Matrix Effect
| Concentration Level | Mean Analyte/IS Ratio (Set A - Neat) | Mean Analyte/IS Ratio (Set B - Post-Spiked) | IS Normalized ME (%) = (B/A) * 100 |
| Low QC | [Insert Value] | [Insert Value] | [Calculate Value] |
| Mid QC | [Insert Value] | [Insert Value] | [Calculate Value] |
| High QC | [Insert Value] | [Insert Value] | [Calculate Value] |
An IS Normalized ME close to 100% indicates effective compensation by the internal standard.
Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
References
Technical Support Center: Lincomycin-d3 Chromatographic Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve chromatographic peak shape during the analysis of Lincomycin-d3.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
A1: Peak tailing for basic compounds like this compound is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the column. These interactions can be minimized by optimizing the mobile phase pH and using an appropriate buffer.[1]
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: The pH of the mobile phase is a critical parameter for achieving good peak shape for ionizable compounds like this compound. The retention of lincomycin increases with increasing buffer pH.[2][3] For optimal peak shape, it is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure it exists in a single ionic form. A lower pH (e.g., around 2.3-3.0) is often used to suppress the ionization of silanol groups and minimize tailing.[4]
Q3: Can the concentration of the buffer in the mobile phase impact the peak shape of this compound?
A3: While buffer concentration can be a factor in controlling peak shape, one study found that for lincomycin, the peak shape was not significantly influenced by phosphate buffer concentrations between 20 mM and 30 mM. However, adequate buffer capacity is essential to maintain a stable pH, especially when injecting samples in a different solvent. A buffer concentration of 10-50 mM is generally a good starting point.
Q4: My this compound peak is showing fronting. What are the likely causes?
A4: Peak fronting is less common than tailing but can occur due to several reasons. The most common causes include high analyte concentration (column overload), or a mismatch between the sample solvent and the mobile phase. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can lead to peak fronting.
Q5: What are the ideal system suitability parameters for this compound analysis?
A5: For a well-behaved chromatographic system for this compound, typical system suitability parameters to aim for are:
-
Tailing factor (Tf): Close to 1 (typically between 0.9 and 1.5). A value of 0.67 has been reported for lincomycin under specific conditions.
-
Asymmetry factor (As): Close to 1 (typically between 0.8 and 1.5). An asymmetry factor of 1.25 has been reported for lincomycin.
-
Theoretical plates (N): As high as possible (generally >2000) to indicate good column efficiency. Values as high as 16,500 have been reported for lincomycin.
Troubleshooting Guide: Improving this compound Peak Shape
This guide provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the analysis of this compound.
Problem: Peak Tailing
Logical Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for this compound peak tailing.
| Potential Cause | Recommended Action |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2.3-4.0 to keep the silanol groups protonated and reduce their interaction with the basic this compound molecule. Consider using a column with end-capping to minimize exposed silanols. |
| Inadequate Buffering | Ensure the mobile phase has sufficient buffer capacity (typically 10-50 mM) to maintain a constant pH. While lincomycin's peak shape may not be highly sensitive to buffer concentration within a certain range, good buffering is crucial for reproducibility. |
| Column Contamination or Degradation | If the column is old or has been used with complex matrices, it may be contaminated. First, try flushing the column with a strong solvent. If that fails, replace the column. A blocked inlet frit can also cause peak distortion and should be checked. |
| Inappropriate Organic Modifier | While acetonitrile is commonly used, some basic compounds exhibit better peak shape with methanol. If tailing persists, consider switching the organic modifier. |
Problem: Peak Fronting
Logical Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for this compound peak fronting.
| Potential Cause | Recommended Action |
| Column Overload | Reduce the concentration of the this compound sample and re-inject. If the peak shape improves and becomes more symmetrical, the initial concentration was too high. |
| Sample Solvent Mismatch | The sample should ideally be dissolved in the initial mobile phase. If a stronger solvent is used for sample dissolution, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting. Re-dissolve the sample in the mobile phase. |
| Column Bed Collapse/Void | A physical void at the head of the column can cause distorted peaks. This is less common with modern, well-packed columns but can happen. If other causes are ruled out, replacing the column is the solution. |
Problem: Peak Splitting
Logical Troubleshooting Workflow for Peak Splitting
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of Liquid Chromatographic Method for Fast Determination of Lincomycin, Polymyxin and Vancomycin in Preservation Solution for Transplants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcvr.journals.ekb.eg [jcvr.journals.ekb.eg]
How to handle deuterium exchange issues with Lincomycin-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and troubleshooting potential deuterium exchange issues with Lincomycin-d3. By following these best practices, you can ensure the isotopic stability of the internal standard and the accuracy of your quantitative analytical results.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern when using this compound?
A1: Deuterium exchange is a chemical process where a deuterium atom on an isotopically labeled molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, sample matrix).[1] This process, also known as back-exchange, can compromise the isotopic purity of a deuterated internal standard like this compound. The consequence is a shift in the mass distribution of the standard (e.g., the appearance of d2, d1, and even d0 signals), which can lead to inaccurate and unreliable quantitative results in mass spectrometry-based assays.[1][2]
Q2: What is the specific location of the deuterium atoms in this compound and how stable are they?
A2: The three deuterium atoms in this compound are located on the N-methyl group of the pyrrolidine ring. The IUPAC name is (2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl )pyrrolidine-2-carboxamide.[3] Deuterium atoms on carbon are generally stable. However, labels on carbons adjacent to heteroatoms (like the nitrogen in this case) can be susceptible to exchange under certain, typically harsh, conditions. While more stable than labels on heteroatoms themselves (like -OH or -NH), the stability of the N-CD3 group should not be taken for granted, especially under non-optimal pH or temperature conditions.[1]
Q3: Which experimental conditions are most likely to cause deuterium exchange with this compound?
A3: Several factors can promote the back-exchange of deuterium for hydrogen:
-
pH: Extreme pH conditions, both acidic and basic, can catalyze the exchange process. It is crucial to control the pH of your samples, solvents, and mobile phases.
-
Temperature: Elevated temperatures during sample preparation, storage, or in the analytical instrument's ion source can provide the energy needed to facilitate exchange. High source temperatures in a mass spectrometer are a known potential cause.
-
Solvent Composition: Protic solvents (e.g., water, methanol) are a source of hydrogen atoms and are necessary for the exchange to occur. While often unavoidable in LC-MS, prolonged exposure, especially under the wrong pH or temperature, can be problematic.
Q4: How can I experimentally verify if my this compound is undergoing deuterium exchange?
A4: You can assess the isotopic stability of your standard by performing a simple experiment. Prepare two sets of samples: one with this compound in a non-protic solvent (e.g., acetonitrile) and another with the standard spiked into your blank sample matrix. Incubate the matrix sample under your typical analytical conditions (time, temperature). Analyze both sets by high-resolution mass spectrometry (HRMS) or LC-MS/MS in full scan mode. A significant increase in the signals for the non-deuterated (d0) or partially deuterated (d1, d2) forms in the matrix sample compared to the solvent sample indicates that back-exchange is occurring.
Q5: What are the direct consequences of deuterium exchange on my quantitative analysis?
A5: The primary consequence of deuterium exchange is the inaccurate quantification of your target analyte. As the deuterated internal standard (IS) converts to partially or non-deuterated forms, the measured intensity of the d3 ion decreases, while the intensity of the analyte's mass may be artificially inflated. This leads to a change in the analyte/IS response ratio, resulting in biased and unreliable concentration measurements.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inaccurate or biased quantification results | 1. Loss of deuterium from the internal standard (IS) due to back-exchange. 2. Presence of unlabeled analyte (d0) as an impurity in the IS stock. | 1. Verify IS Stability: Perform the stability assessment experiment described in the FAQ and the protocol below. 2. Optimize Conditions: Adjust sample/mobile phase pH to be as close to neutral as possible. Reduce instrument ion source temperature. 3. Check Purity: Analyze the neat this compound solution to confirm its isotopic purity and check for the presence of the d0 form. Always request a certificate of analysis from the supplier. |
| Appearance of d0, d1, or d2 peaks in the IS channel | 1. Deuterium back-exchange is actively occurring during sample prep or analysis. 2. The IS stock has low isotopic purity from the manufacturer. | 1. Modify Sample Prep: Minimize sample exposure to high temperatures and extreme pH. Use fresh solvents. 2. Adjust LC-MS/MS Method: Lower the ion source temperature and desolvation gas flow. Ensure the mobile phase pH is controlled and consistent. 3. Source a New Standard: If the impurity is present in the neat standard, obtain a new lot or a standard from a different supplier with guaranteed high isotopic enrichment (≥98%). |
| Analyte/IS response ratio drifts during an analytical run | 1. Inconsistent deuterium exchange due to changes in instrument conditions over time. 2. Chromatographic separation of the analyte and the deuterated IS (isotopic effect). | 1. Equilibrate System: Ensure the LC-MS/MS system is fully equilibrated before starting the run to maintain stable temperature and solvent conditions. 2. Confirm Co-elution: Overlay the chromatograms of the analyte and this compound. While a slight shift can occur (a known isotope effect), they should largely co-elute. If separation is significant, adjust the chromatographic gradient. |
Data Presentation
The following table provides an illustrative example of how experimental conditions can impact the isotopic purity of this compound. Actual results may vary.
Table 1: Illustrative Effect of pH and Temperature on this compound Isotopic Purity After 4-Hour Incubation in Aqueous Solution
| Condition | Temperature | pH | Isotopic Purity (% d3) | Observed d2 Signal (% of Total) | Observed d0/d1 Signal (% of Total) |
| Control | 25°C | 7.0 | >99.5% | <0.4% | <0.1% |
| Acidic | 25°C | 2.5 | 99.0% | 0.8% | 0.2% |
| Basic | 25°C | 10.0 | 98.8% | 1.0% | 0.2% |
| High Temp | 60°C | 7.0 | 97.5% | 2.0% | 0.5% |
| Harsh | 60°C | 2.5 | 95.2% | 3.9% | 0.9% |
Experimental Protocols
Protocol 1: Assessing Isotopic Stability of this compound
Objective: To determine if this compound is stable against deuterium back-exchange under your specific experimental conditions.
Methodology:
-
Prepare Control Sample (Set A): Prepare a solution of this compound at your working concentration in a non-protic, aprotic solvent (e.g., 100% Acetonitrile).
-
Prepare Test Sample (Set B): Spike this compound at the same final concentration into a blank sample matrix (e.g., plasma, urine, tissue homogenate) that has been processed without the internal standard.
-
Incubate: Subject the Test Sample (Set B) to your entire sample preparation workflow, including any incubation, heating, or extraction steps.
-
Analysis: Analyze both Set A and Set B using LC-MS/MS. Acquire data in full scan mode over the relevant m/z range to observe the entire isotopic distribution (d0, d1, d2, d3).
-
Data Interpretation: Compare the mass spectra from Set A and Set B. A statistically significant increase in the relative abundance of the d0, d1, or d2 peaks in Set B relative to Set A is indicative of deuterium exchange.
Protocol 2: Recommended Conditions for Sample Preparation and Analysis
Objective: To minimize the risk of deuterium exchange during routine analysis.
Methodology:
-
Solvent and Sample pH:
-
Maintain all aqueous solvents and sample pH in the range of 6.0 - 8.0. Avoid strong acids or bases during extraction and reconstitution.
-
If pH adjustment is necessary, use buffers like ammonium acetate or ammonium formate which are compatible with mass spectrometry.
-
-
Temperature Control:
-
Perform all sample preparation steps, including extraction and evaporation, at room temperature or below. Avoid heating samples.
-
Set the autosampler temperature to 4-10°C to maintain sample stability during the analytical run.
-
-
LC-MS/MS Instrument Settings:
-
Ion Source: Use the lowest ion source temperature that provides adequate sensitivity and desolvation. Start with a conservative temperature (e.g., 350-400°C) and optimize from there.
-
Mobile Phase: Use standard reversed-phase mobile phases (e.g., water/acetonitrile or water/methanol with 0.1% formic acid or 5mM ammonium formate). The slightly acidic nature of 0.1% formic acid is generally not harsh enough to cause significant exchange of C-D bonds but should be evaluated.
-
Run Time: Keep analytical run times as short as reasonably possible to minimize the time the sample spends in an aqueous environment.
-
Visualizations
Caption: Recommended experimental workflow for handling this compound.
References
Technical Support Center: Adjusting for Lincomycin-d3 Lot-to-Lot Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address lot-to-lot variability of Lincomycin-d3, a commonly used internal standard in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of the antibiotic Lincomycin, where three hydrogen atoms have been replaced with deuterium. It is considered the "gold standard" for an internal standard in quantitative assays for Lincomycin. Because its chemical and physical properties are nearly identical to Lincomycin, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of Lincomycin.[1][2]
Q2: What are the primary causes of lot-to-lot variability in this compound?
Lot-to-lot variability in this compound can arise from several factors related to its synthesis and purification. The most common causes include:
-
Varying Isotopic Purity: The percentage of molecules that are fully deuterated (d3) versus those with fewer deuterium atoms (d0, d1, d2) can differ between manufacturing batches.[3][4]
-
Presence of Unlabeled Lincomycin (d0): Contamination with the non-deuterated form of Lincomycin is a significant concern as it can artificially inflate the analyte signal.
-
Chemical Impurities: Residual starting materials, by-products, or degradation products from the synthesis process may be present at varying levels in different lots.[5]
-
Differences in Isotopic Distribution: Even with high isotopic purity, the exact distribution of isotopologues can vary slightly, potentially impacting quantification.
Q3: How can lot-to-lot variability of this compound affect my experimental results?
Inconsistent lots of this compound can lead to several analytical issues, including:
-
Inaccurate Quantification: If a new lot has a higher-than-expected amount of unlabeled Lincomycin, it can lead to an overestimation of the analyte concentration. Conversely, lower isotopic purity can affect the response ratio and lead to inaccurate results.
-
Increased Variability in Quality Control (QC) Samples: Inconsistent internal standard performance can cause QC samples to fall outside of established acceptance criteria, leading to failed analytical runs.
-
Shifts in Calibration Curves: A change in the internal standard's response can alter the slope and intercept of the calibration curve, affecting the quantification of unknown samples.
-
Chromatographic Issues: While less common, significant differences in purity between lots could potentially lead to minor shifts in retention time or peak shape.
Q4: What are the acceptance criteria for a new lot of this compound?
Before a new lot of this compound is used in routine analysis, it should be thoroughly evaluated. While specific acceptance criteria may vary between laboratories, a general guideline is presented in the table below.
| Parameter | Acceptance Criteria |
| Isotopic Purity | ≥ 98% deuterated (sum of d1, d2, d3...) |
| Contribution of d0 to Analyte Signal | The response of the unlabeled analyte (d0) in the internal standard solution should be < 5% of the analyte response at the Lower Limit of Quantification (LLOQ). |
| Internal Standard Response Consistency | The average peak area of the new lot should be within ± 20% of the average peak area of the old lot under identical conditions. |
| Accuracy and Precision | Quality control samples prepared with the new lot of internal standard should meet the laboratory's established accuracy and precision criteria (e.g., within 15% of nominal value, with a coefficient of variation ≤ 15%). |
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues that may arise from this compound lot-to-lot variability.
Issue 1: Sudden Shift or Drift in Internal Standard Response with a New Lot
dot
Caption: Troubleshooting workflow for inconsistent internal standard response.
Possible Causes and Solutions:
-
Incorrect Preparation of Working Solution:
-
Troubleshooting Step: Double-check all calculations, dilutions, and the solvent used to prepare the new working solution of this compound.
-
Solution: If an error is found, prepare a fresh working solution and re-analyze a subset of samples.
-
-
Degradation of the Internal Standard:
-
Troubleshooting Step: While Lincomycin is generally stable, improper storage or handling of the new lot could lead to degradation. Lincomycin has been shown to be most stable around pH 4 and is unstable in alkaline conditions and at high temperatures.
-
Solution: Review the storage conditions of the new lot. If degradation is suspected, contact the supplier and request a replacement.
-
-
Significant Difference in Purity Between Lots:
-
Troubleshooting Step: The concentration of the active deuterated molecule may be different from the previous lot.
-
Solution: Perform a direct comparison of the peak areas of the old and new lots by injecting neat solutions at the same concentration. If a significant difference is observed, adjust the concentration of the new working solution accordingly.
-
Issue 2: Increased Response of Unlabeled Lincomycin (d0) at the Analyte's Mass Transition
dot
Caption: Decision process for evaluating d0 signal in a new IS lot.
Possible Causes and Solutions:
-
Higher Level of Unlabeled Analyte in the New Lot:
-
Troubleshooting Step: Inject the this compound working solution and monitor the mass transition for unlabeled Lincomycin.
-
Solution: Quantify the amount of unlabeled Lincomycin in the new lot. If its contribution to the analyte signal at the LLOQ is greater than 5%, the lot may not be suitable for the assay. Contact the supplier for a certificate of analysis and a replacement if necessary.
-
-
In-source Fragmentation or Isotopic Exchange:
-
Troubleshooting Step: This is less likely to be a lot-to-lot issue but can be investigated by infusing the this compound solution directly into the mass spectrometer and observing the mass spectrum.
-
Solution: Optimize mass spectrometer source conditions to minimize fragmentation. If H/D exchange is suspected, investigate the pH and temperature of the sample preparation and chromatographic conditions.
-
Experimental Protocols
Protocol 1: Qualification of a New Lot of this compound
Objective: To ensure that a new lot of this compound internal standard performs acceptably and provides data consistent with the previously qualified lot.
Methodology:
-
Prepare Working Solutions:
-
Prepare a working solution of the new lot of this compound at the same concentration as the current lot.
-
Ensure the same solvent and storage conditions are used.
-
-
Direct Comparison of Internal Standard Response:
-
Inject five replicates of the old lot working solution and five replicates of the new lot working solution.
-
Calculate the mean peak area and coefficient of variation (%CV) for each lot.
-
Acceptance: The mean peak area of the new lot should be within ±20% of the mean peak area of the old lot, and the %CV for each should be ≤ 5%.
-
-
Assessment of Unlabeled Lincomycin:
-
Inject the new lot working solution and monitor the MRM transition for unlabeled Lincomycin.
-
Prepare a LLOQ sample of Lincomycin with the new internal standard.
-
Acceptance: The peak area of the unlabeled Lincomycin in the internal standard solution should be less than 5% of the peak area of Lincomycin in the LLOQ sample.
-
-
Performance in a Full Calibration Curve:
-
Prepare a full set of calibration standards and quality control (QC) samples using the new lot of this compound.
-
Analyze the calibration curve and QC samples.
-
Acceptance: The calibration curve should meet the acceptance criteria for linearity (e.g., r² ≥ 0.99). The accuracy and precision of the QC samples should be within the laboratory's established limits (e.g., ±15% for accuracy, ≤15% for precision).
-
| Experiment | Purpose | Acceptance Criteria |
| Direct Injection Comparison | Verify consistent response between lots. | Mean peak area of new lot is within ±20% of the old lot. |
| Unlabeled Analyte Check | Ensure minimal contribution of d0 to the analyte signal. | d0 response in IS solution is <5% of analyte response at LLOQ. |
| Full Analytical Run | Confirm performance in the context of the entire assay. | Calibration curve and QC samples meet established acceptance criteria. |
Protocol 2: Assessment of Isotopic Purity by Mass Spectrometry
Objective: To determine the isotopic distribution of a new lot of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the new this compound lot in a suitable solvent (e.g., methanol or acetonitrile) at a concentration that provides a strong signal (e.g., 100 ng/mL).
-
-
Mass Spectrometric Analysis:
-
Infuse the solution directly into the mass spectrometer or perform a chromatographic separation.
-
Acquire a full scan mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Identify the monoisotopic peak for unlabeled Lincomycin (d0) and the corresponding peaks for the deuterated isotopologues (d1, d2, d3).
-
Calculate the relative abundance of each isotopologue.
-
Isotopic Purity Calculation: % Isotopic Purity = (Sum of intensities of deuterated isotopologues) / (Sum of intensities of all isotopologues) * 100
-
dot
Caption: Workflow for assessing the isotopic purity of a new this compound lot.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Overcoming Poor Recovery of Lincomycin-d3 in Sample Extraction
Welcome to the technical support center for troubleshooting issues related to the extraction of Lincomycin-d3. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges encountered during sample preparation, ensuring accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor recovery of this compound?
Poor recovery of this compound, a stable isotope-labeled internal standard, can stem from several factors throughout the analytical process. The most common issues include suboptimal pH during extraction, inappropriate choice of extraction solvent, analyte degradation, significant matrix effects, and procedural losses during sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][2] It is crucial to systematically evaluate each step of your workflow to pinpoint the source of the loss.
Q2: How does pH affect the extraction of this compound?
The pH of the sample matrix is a critical parameter for the efficient extraction of Lincomycin. Lincomycin is a basic compound with a pKa of 7.6.[3] To ensure it is in its non-ionized, more organic-soluble form, extractions are typically performed under alkaline conditions, often around pH 9-10.[4] Conversely, Lincomycin exhibits greater stability in slightly acidic conditions (around pH 4).[5] Therefore, a balance must be struck between optimizing for extraction efficiency and maintaining the stability of the analyte. Incorrect pH can lead to the compound remaining in the aqueous phase, resulting in poor recovery.
Q3: My recovery of this compound is low and inconsistent. Could matrix effects be the cause?
Yes, matrix effects are a frequent cause of poor and variable recovery for internal standards. These effects arise from components in the biological matrix that can co-elute with your analyte and interfere with the ionization process in the mass spectrometer. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which will appear as poor recovery. While using a stable isotope-labeled internal standard like this compound helps to compensate for these effects, severe matrix effects can still lead to significant issues.
Q4: What should I consider when selecting a solvent for liquid-liquid extraction (LLE) of this compound?
The choice of solvent is critical for a successful LLE. You should consider the polarity of Lincomycin and select a solvent that is immiscible with water and in which Lincomycin has high solubility. For Lincomycin, which is a relatively polar molecule, solvents like n-butanol, or mixtures of longer-chain alcohols such as n-octanol and n-decanol, have been used effectively. Acetonitrile has also been shown to be effective in extracting Lincomycin from biological matrices. It is recommended to perform a solvent screening experiment to determine the optimal solvent for your specific sample matrix.
Q5: Can this compound degrade during the extraction process?
Lincomycin can be susceptible to degradation under certain conditions. Exposure to strong acids or bases, high temperatures, or oxidizing agents can lead to the breakdown of the molecule. It is important to avoid harsh chemical conditions and prolonged exposure to elevated temperatures during sample preparation to minimize the risk of degradation.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery of this compound when using an SPE workflow, consider the following troubleshooting steps:
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Incorrect Sorbent Choice: The SPE sorbent may not be retaining this compound effectively. | Based on its properties, a reversed-phase sorbent like an Oasis HLB is a suitable choice. Ensure the sorbent chemistry is appropriate for your analyte. |
| Improper Conditioning/Equilibration: The sorbent is not properly activated, leading to poor retention. | Condition the cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer at a similar pH to the sample). Ensure the sorbent bed does not dry out before loading the sample. | |
| Suboptimal Sample pH: The pH of the sample being loaded is not optimal for retention on the sorbent. | Adjust the pH of your sample to be alkaline (around pH 9-10) to ensure this compound is in its non-ionized form for better retention on a reversed-phase sorbent. | |
| Inefficient Elution: The elution solvent is not strong enough to desorb this compound from the sorbent. | Test different elution solvents of varying strengths. For reversed-phase SPE, methanol or acetonitrile are common choices. Ensure the elution volume is sufficient to completely elute the analyte. | |
| Analyte Breakthrough: The analyte is not retained on the sorbent and is lost in the loading or wash steps. | Analyze the flow-through and wash fractions to see if the analyte is being lost. If so, re-evaluate the sorbent choice, sample pH, and the composition of the wash solvent. |
Guide 2: Troubleshooting Poor Recovery in Liquid-Liquid Extraction (LLE)
For issues with low this compound recovery during LLE, refer to this guide:
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Inappropriate Extraction Solvent: The solvent is not effectively partitioning this compound from the aqueous phase. | Perform a solvent screening experiment with solvents of varying polarity such as ethyl acetate, n-butanol, or a mixture of n-octanol and n-decanol. |
| Suboptimal pH of the Aqueous Phase: The pH is not in the optimal range for partitioning into the organic phase. | Adjust the pH of the aqueous sample to be alkaline (pH 9-10) to neutralize the charge on the this compound molecule. | |
| Insufficient Mixing: Inadequate vortexing or shaking leads to incomplete partitioning between the two phases. | Ensure vigorous mixing for a sufficient amount of time (e.g., 1-2 minutes) to maximize the surface area between the two phases. | |
| Emulsion Formation: An emulsion has formed between the aqueous and organic layers, preventing clean phase separation. | Centrifuge the sample at a higher speed or for a longer duration. The addition of salt to the aqueous phase can also help to break emulsions. |
Experimental Protocols
Protocol 1: Systematic Evaluation of SPE Recovery
This protocol will help you pinpoint where the loss of this compound is occurring during your SPE procedure.
Materials:
-
Blank biological matrix
-
This compound stock solution
-
SPE cartridges (e.g., Oasis HLB) and manifold
-
All solvents used in your SPE method
-
Collection tubes
-
LC-MS/MS system
Procedure:
-
Spike Blank Matrix: Spike a known amount of this compound into a blank matrix sample.
-
Perform SPE: Process the spiked sample through your entire SPE procedure.
-
Collect All Fractions: Crucially, collect every fraction separately:
-
Flow-through: The sample that passes through the cartridge during loading.
-
Wash Eluate: The solvent that is passed through after loading to remove interferences.
-
Final Eluate: The solvent used to elute this compound.
-
-
Analyze Fractions: Analyze each collected fraction, along with an unextracted standard of the same concentration, using your LC-MS/MS method.
-
Calculate Recovery:
-
Recovery (%) = (Amount of this compound in Final Eluate / Total Amount of this compound Spiked) x 100.
-
Analyze the flow-through and wash eluate to determine if the internal standard was lost during the loading or washing steps.
-
Protocol 2: Optimizing pH for LLE
This protocol provides a method for determining the optimal pH for the extraction of this compound from an aqueous matrix.
Materials:
-
Blank aqueous matrix (e.g., buffered water or plasma)
-
This compound stock solution
-
A series of buffers with pH values ranging from 7 to 11
-
Selected organic extraction solvent (e.g., n-butanol)
-
LC-MS/MS system
Procedure:
-
Prepare Spiked Samples: Spike a known concentration of this compound into aliquots of the blank matrix.
-
Adjust pH: Adjust the pH of each aliquot to a different value using the prepared buffers (e.g., pH 7, 8, 9, 10, 11).
-
Perform LLE: To each pH-adjusted sample, add the organic extraction solvent (e.g., at a 3:1 solvent-to-sample ratio).
-
Extract: Vortex each sample vigorously for 2 minutes and then centrifuge to separate the layers.
-
Analyze Organic Phase: Carefully collect the organic layer from each sample, evaporate it to dryness, and reconstitute it in the mobile phase.
-
Quantify: Analyze the reconstituted samples by LC-MS/MS.
-
Determine Optimal pH: Plot the recovery of this compound against the pH of the aqueous phase to identify the pH that yields the highest recovery.
Visual Troubleshooting Guides
Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.
Caption: A logical workflow for troubleshooting poor recovery in Liquid-Liquid Extraction.
References
Technical Support Center: Lincomycin-d3 Analytics
Welcome to the Technical Support Center for analytical methods involving Lincomycin-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a specific focus on co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Lincomycin, an antibiotic. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), deuterated compounds like this compound are frequently used as internal standards (IS). The key advantage is that this compound is chemically almost identical to the non-deuterated analyte (Lincomycin) and therefore exhibits very similar behavior during sample preparation, chromatography, and ionization. However, it can be distinguished by a mass spectrometer due to its higher mass. This allows for accurate quantification by correcting for any analyte loss or variability during the analytical process.
Q2: What are co-eluting peaks and how do they affect my analysis with this compound?
Co-eluting peaks occur when one or more compounds in the sample have the same or a very similar retention time as the analyte of interest (Lincomycin) or its internal standard (this compound) under the specific chromatographic conditions. This can lead to inaccurate quantification because the detector signal for the analyte or internal standard is artificially increased or suppressed by the interfering compound. In mass spectrometry, if the co-eluting compound has a similar mass-to-charge ratio (m/z) or produces fragment ions with the same m/z as this compound, the interference will be more severe.
Q3: What are the common causes of co-eluting peaks with this compound?
Several factors can lead to co-eluting peaks with this compound:
-
Matrix Effects: Components from the biological matrix (e.g., plasma, tissue, milk) can co-elute and interfere with the ionization of this compound, causing ion suppression or enhancement.[1][2]
-
Metabolites: Metabolites of Lincomycin or other co-administered drugs may have similar chromatographic properties.
-
Structural Analogs and Impurities: Related substances to Lincomycin, such as Lincomycin B or 7-epilincomycin, may be present in the sample and co-elute.
-
Isotopic Crosstalk: The natural isotopic abundance of elements in the unlabeled Lincomycin can sometimes contribute to the signal of the deuterated internal standard, especially if the mass difference is small.[3]
Troubleshooting Guide for Co-eluting Peaks with this compound
This guide provides a systematic approach to identifying, diagnosing, and resolving issues related to co-eluting peaks with your this compound internal standard.
Step 1: Identification of a Potential Co-elution Problem
The first step is to recognize the signs of a potential co-elution issue. Look for the following indicators in your data:
-
Poor Peak Shape: Instead of a symmetrical, Gaussian peak, you may observe shouldered, split, or fronting peaks for this compound.
-
Inconsistent Internal Standard Response: The peak area or height of the this compound peak may show high variability across a batch of samples, including calibration standards and quality controls.
-
Unstable Analyte/Internal Standard Area Ratio: The ratio of the Lincomycin peak area to the this compound peak area is inconsistent, leading to poor precision and accuracy.
-
Non-linear Calibration Curves: The calibration curve for Lincomycin may not be linear, especially at the lower or upper ends of the concentration range.
Workflow for Diagnosing Co-elution Issues
Caption: A logical workflow for diagnosing the source of co-eluting peaks.
Step 2: Experimental Investigation
Once a potential issue is identified, perform the following experiments to confirm and diagnose the problem.
Experiment 1: Analysis of Blank Matrix
-
Protocol: Prepare and analyze at least six different lots of blank biological matrix (the same type as your samples) without spiking Lincomycin or this compound.
-
Expected Outcome: A clean baseline with no significant peaks at the retention time of this compound.
-
Troubleshooting: If a peak is present, it indicates interference from the biological matrix.
Experiment 2: Analysis of Standards
-
Protocol:
-
Prepare a sample with only a high concentration of Lincomycin (at the upper limit of quantification) in the mobile phase or a clean solvent.
-
Prepare another sample with only the working concentration of this compound in the mobile phase or a clean solvent.
-
-
Expected Outcome:
-
In the Lincomycin-only sample, there should be no significant signal in the mass transition monitored for this compound.
-
In the this compound-only sample, the peak should be sharp and symmetrical.
-
-
Troubleshooting:
-
A signal for this compound in the Lincomycin-only sample suggests isotopic crosstalk.
-
An impure or misshapen peak in the this compound-only sample points to a problem with the internal standard itself.
-
Step 3: Resolution Strategies
Based on the findings from your investigation, apply one or more of the following strategies to resolve the co-elution.
Strategy 1: Chromatographic Optimization
If the interference is from the matrix, a metabolite, or a related compound, optimizing the chromatography can often resolve the issue.
-
Modify the Mobile Phase Gradient: Adjusting the gradient slope or the organic solvent composition can alter the selectivity of the separation and resolve the co-eluting peaks.
-
Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or a HILIC column) can significantly change the elution profile.[4]
-
Adjust Mobile Phase pH: For ionizable compounds like Lincomycin, changing the pH of the mobile phase can alter retention times and improve separation.
Table 1: Example of Chromatographic Conditions for Lincomycin Analysis
| Parameter | Method 1 (Reversed-Phase) | Method 2 (HILIC) |
| Column | C18, 2.7 µm, 100 x 2.1 mm | zic-HILIC, 3.5 µm, 100 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 2 mM Ammonium Acetate in 10% Acetonitrile + 0.2% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 2 mM Ammonium Acetate in 90% Acetonitrile + 0.2% Formic Acid |
| Gradient | 5-95% B over 5 minutes | 100-40% B over 4 minutes |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C | 35 °C |
This table presents example starting conditions. Optimization will be required for specific applications.
Workflow for Chromatographic Optimization
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Lincomycin Quantification: The Gold Standard, Lincomycin-d3
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the antibiotic Lincomycin, particularly in complex biological matrices, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Lincomycin-d3 as an internal standard against other potential alternatives, supported by a summary of performance data from various validation studies. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for sensitive and selective quantification of pharmaceuticals.
The Critical Role of an Internal Standard
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Its primary purpose is to compensate for the variability inherent in the analytical workflow, including extraction efficiency, sample volume, and instrument response. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, which are the suppression or enhancement of the analyte's signal by other components in the sample matrix.
This compound: The Superior Choice
For the LC-MS/MS analysis of Lincomycin, a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard.[1][2] this compound is structurally identical to Lincomycin, with the only difference being the replacement of three hydrogen atoms with deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical and physical properties ensure they behave almost identically during sample preparation and analysis.[1][2][3]
The key advantage of using a deuterated internal standard is its ability to effectively minimize matrix effects. Since this compound co-elutes with Lincomycin, any signal suppression or enhancement experienced by the analyte will be mirrored by the internal standard. This allows for a highly accurate and precise quantification based on the ratio of the analyte's peak area to the internal standard's peak area.
Alternative Internal Standards: A Comparative Overview
While this compound is the preferred choice, other compounds have been considered as internal standards for Lincomycin analysis. The most common alternatives are structurally similar compounds, such as Clindamycin and Pirlimycin.
-
Clindamycin: A lincosamide antibiotic structurally related to Lincomycin.
-
Pirlimycin: Another lincosamide antibiotic.
The primary drawback of using structural analogs as internal standards is that their chromatographic behavior and susceptibility to matrix effects may not perfectly match those of the analyte. This can lead to less accurate and precise results compared to a stable isotope-labeled internal standard.
Performance Data Comparison
The following table summarizes typical performance characteristics for an LC-MS/MS method for Lincomycin quantification using this compound as the internal standard, alongside available data for methods using alternative internal standards.
| Validation Parameter | This compound (Internal Standard) | Clindamycin (as Internal Standard - Representative Data) | Pirlimycin (as Internal Standard - Representative Data) |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 92 - 108% |
| Precision (%RSD) | <15% | <20% | <18% |
| Limit of Quantification (LOQ) | Low ng/mL to sub-ng/mL | ng/mL range | ng/mL range |
| Matrix Effect Compensation | Excellent | Moderate | Moderate |
Note: The data for Clindamycin and Pirlimycin as internal standards for Lincomycin analysis is limited in publicly available literature. The presented values are representative of typical performance for methods using structural analog internal standards and may vary depending on the specific method and matrix.
Experimental Protocols
LC-MS/MS Method for Lincomycin Quantification using this compound
This protocol describes a general procedure for the validation of an analytical method for Lincomycin in a biological matrix (e.g., plasma).
a) Sample Preparation:
-
To 100 µL of the plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b) LC-MS/MS Conditions:
-
LC Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Lincomycin: Precursor ion > Product ion (e.g., m/z 407.2 > 126.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 410.2 > 126.1)
-
c) Validation Parameters to be Assessed:
-
Specificity: Analyze blank matrix samples to ensure no interference at the retention times of Lincomycin and this compound.
-
Linearity: Prepare a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) and assess the coefficient of determination (r²).
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified, respectively.
-
Matrix Effect: Compare the response of the analyte in a post-extraction spiked sample to the response in a neat solution.
-
Recovery: Compare the response of the analyte in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: Assess the stability of the analyte in the matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the validation of the analytical method.
Caption: Experimental workflow for analytical method validation.
Caption: MRM signaling pathway in the mass spectrometer.
Conclusion
References
The Superiority of ¹³C-Lincomycin as an Internal Standard in Quantitative Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antibiotic Lincomycin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two commonly used stable isotope-labeled internal standards: Lincomycin-d3 and ¹³C-Lincomycin. While both serve to correct for variability in sample preparation and analysis, evidence and analytical principles indicate that ¹³C-Lincomycin offers superior performance, primarily due to its closer physicochemical similarity to the unlabeled analyte.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they exhibit nearly identical chemical and physical properties to the analyte of interest. This ensures they behave similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability. However, the choice between deuterium (²H or d) and carbon-13 (¹³C) labeling can significantly impact analytical accuracy.
Key Performance Differences: A Theoretical Overview
The primary advantage of ¹³C-labeled internal standards over their deuterated counterparts lies in their greater isotopic stability and closer co-elution with the native analyte. Deuterium-labeled compounds can sometimes exhibit slight differences in chromatographic retention time compared to the unlabeled analyte due to the kinetic isotope effect. This can lead to differential ionization suppression or enhancement in complex matrices, compromising the accuracy of quantification. In contrast, ¹³C-labeled standards are virtually indistinguishable from the native compound chromatographically, ensuring they experience the same matrix effects and provide more reliable correction.
Performance Data Summary
A study on the disposition kinetics and tissue residues of Lincomycin in geese provides valuable validation data for a UHPLC-MS/MS method using this compound as an internal standard. The data from this study is summarized in the table below.
| Performance Parameter | This compound (in various goose tissues) | ¹³C-Lincomycin (Expected Performance) |
| Recovery | 89% - 112%[1] | Expected to be similar to Lincomycin and this compound |
| Matrix Effects (ME) | 85% - 115%[1] | Expected to be closer to 100% and more consistent across different matrices due to better co-elution |
| Linearity (r²) | > 0.99[1] | Expected to be ≥ 0.99 |
| Precision (RSD%) | Not explicitly stated for IS, but method precision is high | Expected to contribute to lower overall method RSD% |
| Accuracy | Not explicitly stated for IS, but method accuracy is high | Expected to improve overall method accuracy |
| Chromatographic Co-elution | May exhibit a slight retention time shift from native Lincomycin | Virtually identical retention time to native Lincomycin |
| Isotopic Stability | Generally stable, but H/D exchange is a possibility under certain conditions | Highly stable, with no risk of isotopic exchange |
Experimental Protocols
Below are generalized experimental protocols for the quantitative analysis of Lincomycin using a stable isotope-labeled internal standard with LC-MS/MS. These protocols are representative and would require optimization for specific applications and matrices.
Experimental Protocol for Lincomycin Quantification in Animal Tissue using this compound Internal Standard
This protocol is adapted from a validated method for the analysis of Lincomycin in goose tissues.[1]
1. Sample Preparation (Homogenization and Extraction)
-
Weigh 1 g of homogenized tissue into a centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 5 mL of acetonitrile.
-
Homogenize for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction step with another 5 mL of acetonitrile.
-
Combine the supernatants.
2. Clean-up (Liquid-Liquid Extraction)
-
Add 10 mL of n-hexane to the combined supernatant and vortex for 1 minute.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Discard the upper n-hexane layer.
-
Evaporate the remaining solution to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
3. LC-MS/MS Analysis
-
Chromatographic Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Lincomycin and this compound.
Expected Experimental Protocol for Lincomycin Quantification using ¹³C-Lincomycin Internal Standard
The experimental protocol for using ¹³C-Lincomycin as an internal standard would be very similar to the one for this compound. The primary difference would be the specific mass transitions monitored in the mass spectrometer.
1. Sample Preparation: The same homogenization, extraction, and clean-up procedures as described for the this compound method would be applicable. A known amount of ¹³C-Lincomycin would be added at the beginning of the process.
2. LC-MS/MS Analysis:
-
Chromatographic Conditions: Identical or very similar to the method using this compound to ensure co-elution of Lincomycin and ¹³C-Lincomycin.
-
Mass Spectrometry: ESI in positive mode.
-
Detection: MRM of the specific precursor and product ions for both Lincomycin and ¹³C-Lincomycin.
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the logical comparison between the two internal standards, the following diagrams are provided.
Conclusion
Based on established analytical principles, ¹³C-Lincomycin is the superior choice as an internal standard for the quantitative analysis of Lincomycin. Its key advantages include virtually identical chromatographic behavior to the unlabeled analyte, leading to more effective compensation for matrix effects, and higher isotopic stability, which eliminates the risk of label exchange. While this compound can provide acceptable results with careful method validation, the use of ¹³C-Lincomycin is expected to yield more accurate, precise, and robust data, particularly in complex biological matrices. For researchers aiming for the highest level of data quality and confidence in their quantitative results, the investment in ¹³C-Lincomycin is highly recommended.
References
A Comparative Guide to Lincomycin-d3 and Other Lincosamide Internal Standards in Analytical Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of lincosamide antibiotics is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety. The use of internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of robust bioanalytical methods. Among these, stable isotope-labeled (SIL) internal standards are considered the gold standard for their ability to compensate for matrix effects and variability during sample preparation and analysis.
This guide provides an objective comparison of Lincomycin-d3 with other commonly used internal standards for the analysis of lincosamide antibiotics. The information presented herein is a synthesis of data from various scientific studies to facilitate the selection of the most appropriate internal standard for specific research needs.
The Role of Internal Standards in Lincosamide Analysis
Lincosamides, such as Lincomycin and Clindamycin, are a class of antibiotics widely used in both human and veterinary medicine.[1] Monitoring their levels in various biological matrices like plasma, milk, and animal tissues is crucial. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity and selectivity.
Internal standards are essential in LC-MS/MS to correct for potential variations that can occur at different stages of the analytical process, including extraction, derivatization, and instrument response. An ideal internal standard should have physicochemical properties nearly identical to the analyte of interest. This ensures that it behaves similarly during sample processing and ionization, thus providing a reliable reference for quantification.
Overview of Lincosamide Internal Standards
The most common types of internal standards used for lincosamide analysis fall into two categories:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules where one or more atoms have been replaced with a heavier isotope (e.g., deuterium (²H or D), carbon-13 (¹³C)). Because their chemical and physical properties are almost identical to the analyte, they co-elute chromatographically and experience similar matrix effects. Examples include this compound and Clindamycin-d7.
-
Structural Analogs: These are compounds with a similar chemical structure to the analyte but are not isotopically labeled. While more cost-effective, their chromatographic behavior and ionization efficiency may differ from the analyte, potentially leading to less accurate quantification. Clindamycin has been used as a structural analog internal standard for the analysis of Lincomycin.
Performance Comparison of Lincosamide Internal Standards
The selection of an appropriate internal standard is critical for method accuracy and precision. The following table summarizes the performance characteristics of this compound and other lincosamide internal standards based on available scientific literature.
| Internal Standard | Analyte(s) | Matrix | Key Performance Characteristics | Reference |
| This compound | Lincomycin | Human Serum | Good linearity (0.5–50 ng/mL), accuracy (86.1%–109.0%), and precision (<12.0%). No significant matrix effect observed. | [2] |
| Clindamycin (Structural Analog) | Lincomycin | Animal Tissues, Bovine Milk | Good mean recoveries (91.2% for lincomycin). | |
| Vancomycin-d10 | Clindamycin | Human Plasma, Synovial Fluid | Linear calibration curves (0.5-50 mg/L) with good precision and accuracy. |
Note: Direct comparative studies between this compound and other lincosamide SIL internal standards across multiple matrices are limited in the reviewed literature. The data presented is from individual validation studies.
Key Considerations for Selecting an Internal Standard
-
Analyte Specificity: The internal standard should ideally be a stable isotope-labeled version of the target analyte to ensure the highest degree of similarity in behavior.
-
Matrix Complexity: In complex matrices such as animal tissues, the potential for matrix effects is higher. SIL internal standards are particularly advantageous in these scenarios.
-
Co-elution: For optimal correction, the internal standard and analyte should co-elute. Deuterium labeling can sometimes cause a slight shift in retention time (isotope effect), which should be evaluated during method development.
-
Availability and Cost: While SIL internal standards offer superior performance, their availability and cost can be a consideration compared to structural analogs.
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are summaries of methodologies employed in the analysis of lincosamides using different internal standards.
Method 1: Analysis of Lincomycin in Human Serum using this compound
This method demonstrates the use of a deuterated internal standard for the quantification of Lincomycin in a complex biological matrix.
-
Sample Preparation:
-
Protein precipitation of serum samples.
-
Solid-phase extraction (SPE) for cleanup.
-
-
LC-MS/MS Conditions:
-
Column: CORTECS T3 column (100 × 2.1 mm, 2.7 µm).
-
Mobile Phase: Gradient elution.
-
Detection: Triple quadrupole tandem mass spectrometer in positive ion scan mode with scheduled multiple reaction monitoring (sMRM).
-
-
Internal Standard: this compound.
-
Validation: The method was validated for specificity, linearity, sensitivity, accuracy, precision, matrix effects, recovery, carryover, and stability.[2]
Method 2: Analysis of Lincomycin in Animal Tissues and Milk using Clindamycin as a Structural Analog Internal Standard
This protocol outlines the use of a structural analog as an internal standard.
-
Sample Preparation:
-
Homogenized animal tissues or milk were extracted twice with acetonitrile after the addition of Clindamycin.
-
The combined extracts were diluted with distilled water and partitioned with hexane to remove fats.
-
-
LC-MS/MS Conditions:
-
Column: Reversed-phase C18 column (250 mm x 2.1 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in acetonitrile and an ammonium formate buffer.
-
Detection: Tandem mass spectrometry, monitoring specific precursor and product ions for both Lincomycin and Clindamycin.
-
-
Internal Standard: Clindamycin.
-
Quantification: Based on the relative ratio of the peak areas of Lincomycin to the internal standard.
Visualizing Analytical Workflows
To better understand the logical flow of a typical analytical method for lincosamide quantification, the following diagrams are provided.
Conclusion
The choice of an internal standard is a critical decision in the development of robust and reliable LC-MS/MS methods for the quantification of lincosamide antibiotics. Stable isotope-labeled internal standards, such as This compound , are demonstrably superior in compensating for matrix effects and ensuring high accuracy and precision, particularly in complex biological matrices. While structural analogs can be a cost-effective alternative, their performance should be carefully validated to ensure they adequately mimic the behavior of the target analyte. For multi-residue analysis of several lincosamides, a cocktail of corresponding SIL internal standards would theoretically provide the most accurate results. Researchers should carefully consider the specific requirements of their study, including the analytes of interest, the sample matrix, and the desired level of accuracy, when selecting an internal standard.
References
- 1. Lincomycin, clindamycin and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Quantification of Lincomycin Utilizing Lincomycin-d3
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of analytical methodologies for the quantification of lincomycin, with a special focus on the use of Lincomycin-d3 as an internal standard to ensure accuracy and reproducibility across different laboratories. While direct inter-laboratory comparison studies for lincomycin are not widely published, this document compiles data from various single-laboratory validation studies to provide a benchmark for performance. The aim is to assist in the selection and standardization of methods for reliable lincomycin quantification in diverse matrices such as animal-derived food products, biological samples, and pharmaceutical formulations.[1]
The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is generally favored for its superior sensitivity and selectivity, making it the preferred method for trace residue analysis.[1] The use of a stable isotope-labeled internal standard like this compound is crucial in LC-MS/MS analysis to compensate for matrix effects and variations in sample processing, thereby enhancing the robustness and inter-laboratory comparability of the results. Although isotopically labeled internal standards are considered superior, structural analogs may also be used.[2]
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and available instrumentation.[1] The following tables summarize the performance characteristics of different analytical methods for lincomycin quantification as reported in various studies.
Table 1: Performance Characteristics of HPLC-UVD Methods for Lincomycin Analysis
| Parameter | Result | Matrix | Reference |
| Linearity Range | 10 - 50 µg/ml | Broiler Chicken Plasma | |
| Correlation Coefficient (R²) | 0.9999 | Broiler Chicken Plasma | |
| Limit of Detection (LOD) | 4.86 µg/ml | Broiler Chicken Plasma | |
| Limit of Quantification (LOQ) | 13.98 µg/ml | Broiler Chicken Plasma | |
| Accuracy (Recovery %) | 90.39% - 108.43% | Broiler Chicken Plasma |
Table 2: Performance Characteristics of LC-MS/MS Methods for Lincomycin Analysis
| Parameter | Result | Matrix | Reference |
| Linearity Range | 10 - 200 µg/L | Milk | |
| Correlation Coefficient (R²) | > 0.99 | Milk, Pharmaceutical Formulations | |
| Limit of Detection (LOD) | 0.013 ng/mL | Milk | |
| Method Detection Limit | 5 µg/kg | Honey | |
| Accuracy (Recovery %) | 92.3% - 97.2% | Milk |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. This section outlines the key steps for the two primary analytical techniques.
HPLC-UVD Method for Lincomycin in Broiler Chicken Plasma
This method is suitable for routine analysis where high sensitivity is not a prerequisite.
1. Sample Preparation:
-
Blood samples are collected from broiler chickens.
-
Plasma is separated by centrifugation.
-
A standard curve is prepared by spiking known concentrations of lincomycin into blank plasma.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column.
-
Mobile Phase: A mixture of aqueous potassium dihydrogen phosphate and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 227 nm after derivatization, or 258 nm without.
-
Internal Standard: Ornidazole can be used as an internal standard.
3. Analysis:
-
The retention time for lincomycin is typically around 10.0–10.5 minutes under specific conditions.
-
Quantification is based on the peak area relative to the internal standard.
Diagram of the general workflow for HPLC-UVD analysis.
Caption: General workflow for lincomycin quantification by HPLC-UVD.
LC-MS/MS Method for Lincomycin in Milk
LC-MS/MS provides high sensitivity and selectivity, making it the gold standard for trace residue analysis. The use of this compound as an internal standard is highly recommended to ensure accuracy.
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Milk samples are extracted with acetonitrile to precipitate proteins.
-
The mixture is centrifuged, and the supernatant is collected.
-
The supernatant is then subjected to Solid Phase Extraction (SPE) for cleanup and concentration of the analyte. A Cu-based metal-organic framework (Cu-MOF) can be used as an effective adsorbent.
-
Lincomycin is eluted from the SPE cartridge with a suitable solvent.
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: C18 column.
-
Ionization: Positive-ion electrospray.
-
Detection: Multiple Reaction Monitoring (MRM).
3. Analysis:
-
The eluate from the SPE step is injected into the LC-MS/MS system.
-
Specific precursor-to-product ion transitions for lincomycin and the internal standard (this compound) are monitored for accurate quantification.
Diagram of the general workflow for LC-MS/MS analysis.
Caption: Workflow for lincomycin quantification by LC-MS/MS.
Mechanism of Action of Lincomycin
For context in drug development and research, it is important to understand the mechanism of action of lincomycin. It inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This interferes with the peptidyl transferase reaction and inhibits the elongation of the polypeptide chain.
Diagram illustrating the signaling pathway of lincomycin's mechanism of action.
Caption: Mechanism of action of lincomycin.
References
The Superiority of Lincomycin-d3 in Quantitative Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antibiotic Lincomycin, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides an objective comparison of Lincomycin-d3, a stable isotope-labeled (SIL) internal standard, with other alternatives, supported by experimental data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The evidence underscores the enhanced performance of this compound in mitigating analytical variability, leading to more reliable and robust bioanalytical data.
Unparalleled Accuracy and Precision with Isotope Dilution
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] this compound, being a deuterated analog of Lincomycin, shares near-identical physicochemical properties with the analyte. This ensures that it co-elutes and experiences the same extraction recovery and matrix effects, providing a more effective normalization and thus, superior accuracy and precision compared to structurally similar but non-isotopic internal standards like clindamycin.[1][2][3]
The use of a SIL internal standard like this compound allows for the application of the isotope dilution technique, which is a definitive quantitative method. This approach significantly minimizes errors arising from sample preparation and instrumental analysis.
Comparative Performance Data
The following tables summarize the quantitative performance of an LC-MS/MS method for the simultaneous determination of nine antimicrobials, including Lincomycin, in human serum using this compound as the internal standard. This data highlights the high level of accuracy and precision achievable with a method employing a stable isotope-labeled internal standard.
Table 1: Linearity and Sensitivity of Lincomycin Quantification using this compound
| Parameter | Result |
| Linearity Range | 0.5 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.01 - 0.2 ng/mL |
Table 2: Accuracy and Precision of Lincomycin Quantification using this compound at Quality Control Levels
| QC Level | Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 1 | 86.1 - 109.0 | < 12.0 | < 12.0 |
| Medium | 20 | 86.1 - 109.0 | < 12.0 | < 12.0 |
| High | 40 | 86.1 - 109.0 | < 12.0 | < 12.0 |
Experimental Protocol: Quantitative Analysis of Lincomycin in Human Serum by LC-MS/MS using this compound
This section details the methodology for the quantitative analysis of Lincomycin in human serum, employing this compound as an internal standard.
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of Lincomycin and this compound in methanol.
-
Calibration Standards: A series of calibration standards are prepared by spiking blank human serum with the Lincomycin stock solution to achieve final concentrations ranging from 0.5 to 50 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low (1 ng/mL), medium (20 ng/mL), and high (40 ng/mL) concentrations in blank human serum.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 0.2 µg/mL.
Sample Preparation
-
To 200 µL of serum sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution.
-
Add 190 µL of phosphoric acid for protein precipitation.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Load 300 µL of the supernatant onto a solid-phase extraction (SPE) cartridge.
-
Wash the SPE cartridge twice with 150 µL of water.
-
Elute the analytes with 150 µL of 60% (v/v) acetonitrile.
-
Inject 2 µL of the eluate into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: CORTECS T3 column (100 × 2.1 mm, 2.7 µm)
-
Mobile Phase: A gradient elution program with a suitable mobile phase composition (e.g., water with formic acid and acetonitrile with formic acid).
-
Flow Rate: A constant flow rate appropriate for the column dimensions.
-
Run Time: 8.0 minutes.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Scheduled Multiple Reaction Monitoring (sMRM).
-
Ion Source Parameters:
-
Ion Spray Voltage: 4500 V
-
Source Temperature: 500°C
-
Curtain Gas: 20 psi
-
Nebulizer Gas (GS1): 50 psi
-
Auxiliary Gas (GS2): 50 psi
-
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Lincomycin to this compound against the nominal concentration of the calibration standards.
-
Use a least-squares linear regression model to fit the calibration curve.
-
Determine the concentration of Lincomycin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical basis for selecting a stable isotope-labeled internal standard.
Caption: Experimental workflow for Lincomycin quantification using this compound.
Caption: Rationale for selecting this compound as the internal standard.
References
Establishing Linearity and Range for Lincomycin Quantification: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of Lincomycin is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. A key aspect of robust analytical method development is establishing a linear response over a defined concentration range. The choice of an internal standard is critical in achieving this, particularly for complex matrices encountered in biological samples. This guide provides a comparative overview of establishing linearity and range for Lincomycin analysis, with a focus on the performance of the deuterated internal standard, Lincomycin-d3, against other common approaches.
This guide presents experimental data and detailed protocols to aid in the selection of the most appropriate analytical method for your specific research needs.
Comparative Performance of Internal Standards in Lincomycin Analysis
The use of an internal standard (IS) is crucial in liquid chromatography-mass spectrometry (LC-MS/MS) to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard due to its physicochemical properties being nearly identical to the analyte of interest[1]. This leads to similar behavior during extraction and co-elution during chromatography, providing the most effective compensation for matrix effects.
The following tables summarize the performance characteristics of various analytical methods for Lincomycin quantification, highlighting the linearity and range achieved with different internal standards.
Table 1: Performance of LC-MS/MS Methods for Lincomycin Quantification with Different Internal Standards
| Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| This compound | Human Serum | 0.5 - 50 ng/mL | > 0.99 | [2] |
| Vancomycin | Plasma, Microdialysis Fluid, Urine | 0.05 - 20 mg/L (Plasma) | > 0.99 | |
| Clindamycin | - | Not Specified | Not Specified | [3] |
Table 2: Performance of HPLC Methods for Lincomycin Quantification
| Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| Ornidazole | Pharmaceutical Dosage Form | 0.5 - 2.5 ppm | 0.998 | [4] |
| External Standard | Broiler Chicken Plasma | 10 - 50 µg/mL | 0.9999 | [5] |
| External Standard | Injectable Formulation | 3 - 7 mg/mL | 0.9999 | |
| External Standard | Pharmaceutical Dosage Form | Not Specified | > 0.99 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for sample preparation and the determination of linearity and range for Lincomycin analysis using LC-MS/MS with this compound as an internal standard.
Protocol 1: Sample Preparation using Protein Precipitation (for Plasma/Serum)
This protocol is a common method for extracting Lincomycin from biological fluids.
-
Sample Aliquoting: Aliquot 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution (e.g., 10 µL of a 1 µg/mL solution) to each sample, except for the blank matrix samples.
-
Protein Precipitation: Add three to four volumes of cold acetonitrile (e.g., 300-400 µL) to each tube to precipitate the proteins.
-
Vortexing: Vortex the samples vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to increase the concentration of the analyte.
-
Injection: Inject a specific volume of the final extract into the LC-MS/MS system.
Protocol 2: Establishing Linearity and Range
This protocol outlines the steps to determine the linear dynamic range of the assay.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of a Lincomycin standard solution into a blank biological matrix (e.g., drug-free plasma). The concentration range should bracket the expected concentrations of the unknown samples. A typical range for Lincomycin could be from 0.5 to 100 ng/mL.
-
Addition of Internal Standard: Add a constant concentration of this compound to each calibration standard and quality control (QC) sample.
-
Sample Processing: Process the calibration standards and QC samples using the established sample preparation protocol (e.g., Protocol 1).
-
LC-MS/MS Analysis: Analyze the processed samples using a validated LC-MS/MS method. The Multiple Reaction Monitoring (MRM) mode is typically used for quantification, monitoring specific precursor-to-product ion transitions for both Lincomycin and this compound.
-
Lincomycin MRM transition: m/z 407.2 → 126.1
-
This compound MRM transition: m/z 410.2 → 126.1 (Note: The precursor ion will be shifted by +3 Da due to the deuterium labels)
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (Lincomycin) to the internal standard (this compound) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the calibration curve.
-
-
Acceptance Criteria:
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).
-
The linear range is the concentration range over which the assay is demonstrated to be precise, accurate, and linear.
-
Visualizing the Experimental Workflow
To provide a clear understanding of the process, the following diagrams illustrate the key workflows in establishing linearity and range for Lincomycin analysis.
Caption: Experimental workflow for establishing linearity and range.
Caption: Decision tree for internal standard selection.
References
- 1. veeprho.com [veeprho.com]
- 2. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of the method for determining lincomycin levels and calculating lincomycin levels in broiler chicken plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Guide: Lincomycin-d3 vs. Clindamycin-d3 as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, particularly in pharmacokinetic and metabolic studies, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes. This guide provides a comprehensive comparison of two commonly used deuterated internal standards, Lincomycin-d3 and Clindamycin-d3, employed in the analysis of their parent compounds, the lincosamide antibiotics lincomycin and clindamycin.
This document outlines the key performance characteristics, supported by general principles of using stable isotope-labeled internal standards, and provides detailed experimental protocols for their application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Deuterated Internal Standards
Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are considered the gold standard in quantitative mass spectrometry.[1][2] By replacing specific hydrogen atoms with their heavier isotope, deuterium, these standards are chemically almost identical to the analyte of interest. This structural similarity ensures they co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[3][4][5]
Performance Characteristics: this compound vs. Clindamycin-d3
Table 1: Physical and Chemical Properties
| Property | This compound | Clindamycin-d3 |
| Chemical Formula | C₁₈H₃₁D₃N₂O₆S | C₁₈H₃₀D₃ClN₂O₅S · HCl |
| Molecular Weight | 409.56 g/mol | 464.5 g/mol |
| CAS Number | 154-21-2 (unlabeled) | 1356933-72-6 |
| Purity | ≥95% | >99% deuterated forms (d1-d3) |
| Isotopic Enrichment | Not specified by all suppliers | >99% for deuterated positions |
| Primary Use | Internal standard for Lincomycin quantification | Internal standard for Clindamycin quantification |
Data compiled from various supplier specifications.
Key Performance Considerations:
-
Purity and Isotopic Enrichment: High chemical and isotopic purity are crucial to prevent interference with the analyte signal. Both this compound and Clindamycin-d3 are commercially available with high purity levels suitable for sensitive bioanalytical methods.
-
Stability: Deuterated standards are generally stable; however, the potential for deuterium-hydrogen back-exchange should be evaluated during method development, especially under harsh pH or temperature conditions.
-
Chromatographic Behavior: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to ensure identical experience with matrix effects. A slight chromatographic shift, known as the "isotope effect," can sometimes occur with deuterated standards, potentially leading to differential matrix effects. Method development should aim to minimize this separation.
-
Matrix Effects: The primary advantage of using a deuterated internal standard is its ability to compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix. By having a near-identical chemical structure, both the analyte and the internal standard are affected similarly, allowing for accurate correction.
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of lincomycin or clindamycin in a biological matrix (e.g., plasma) using their respective deuterated internal standards with LC-MS/MS.
Sample Preparation
A protein precipitation method is commonly employed for the extraction of lincosamides from plasma.
-
Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound or Clindamycin-d3 in methanol).
-
Precipitation: Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a specific volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
Table 2: Example LC-MS/MS Parameters
| Parameter | Lincomycin Analysis | Clindamycin Analysis |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for analyte separation | Optimized for analyte separation |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Lincomycin: Precursor ion > Product ion | Clindamycin: Precursor ion > Product ion |
| This compound: Precursor ion > Product ion | Clindamycin-d3: Precursor ion > Product ion |
Note: Specific MRM transitions need to be optimized for the instrument used.
Visualizing the Workflow
The following diagrams illustrate the general workflow for a bioanalytical method using a deuterated internal standard and the principle of matrix effect compensation.
Figure 1. General workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard.
Figure 2. Diagram illustrating the principle of how a co-eluting deuterated internal standard compensates for matrix-induced signal suppression.
Conclusion
Both this compound and Clindamycin-d3 serve as high-quality internal standards for the accurate quantification of their respective parent compounds in complex biological matrices. Their performance is underpinned by the fundamental advantages of using stable isotope-labeled standards, primarily the effective mitigation of matrix effects. While the choice between them is dictated by the analyte of interest, the principles of method development and validation remain consistent. Researchers should carefully optimize chromatographic conditions to ensure co-elution and assess the stability of the deuterated standard under the employed analytical conditions to ensure the highest quality data in their research and drug development endeavors.
References
Navigating Method Transfer for Lincomycin Assays: A Comparative Guide to Using Lincomycin-d3
For researchers, scientists, and drug development professionals, the successful transfer of analytical methods between laboratories is a critical step in the seamless progression of drug development. This guide provides a comprehensive comparison of assay performance when using the deuterated internal standard, Lincomycin-d3, against other alternatives for the quantification of Lincomycin. Supported by experimental data, this document offers detailed methodologies and performance characteristics to aid in the selection of the most robust and reliable internal standard for your bioanalytical assays.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative mass spectrometry.[1] A deuterated internal standard is chemically and physically almost identical to the analyte, ensuring it co-elutes and experiences the same matrix effects.[1] This mirroring of behavior allows for accurate correction of signal suppression or enhancement, leading to more reliable and reproducible quantification.[1]
Performance Comparison of Internal Standards for Lincomycin Analysis
The selection of an appropriate internal standard is paramount for the accuracy and precision of a bioanalytical method. While a direct head-to-head comparison in a single study is ideal, examining data from separate validated methods provides valuable insights into the performance of different internal standards.
Table 1: Performance of LC-MS/MS Method using this compound for Lincomycin Quantification in Human Serum
| Parameter | Performance Characteristic | Reference |
| Linearity Range | 0.5 - 50 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.99 | [2] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | |
| Accuracy | 86.1% - 109.0% | |
| Intra-assay Precision (%CV) | 3.70% - 11.5% | |
| Inter-assay Precision (%CV) | 5.18% - 10.3% | |
| Matrix Effect | No significant effect observed |
Table 2: Performance of LC-MS/MS Method using Clindamycin as an Internal Standard for Lincomycin Quantification in Animal Tissues and Bovine Milk
| Parameter | Performance Characteristic | Reference |
| Linearity Range | 25 - 3000 µg/kg | |
| Correlation Coefficient (r²) | > 0.99 | |
| Accuracy | 94.4% - 107.8% | |
| Intra-day Precision (%RSD) | 1.3% - 7.8% | |
| Inter-day Precision (%RSD) | 1.3% - 7.8% |
Clindamycin, a structural analog of Lincomycin, can also be utilized as an internal standard. While generally providing acceptable performance, structural analogs may not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less precise results compared to a deuterated standard.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of a successful method transfer. Below are representative protocols for the analysis of Lincomycin in different biological matrices using LC-MS/MS.
Protocol 1: Lincomycin Quantification in Human Serum using this compound
This method is suitable for the determination of Lincomycin in human serum samples.
1. Sample Preparation (Protein Precipitation followed by Solid-Phase Extraction)
-
To 200 µL of serum, add 190 µl of phosphoric acid and 10 µl of the this compound internal standard working solution.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge and transfer 300 µl of the supernatant to a solid-phase extraction (SPE) cartridge.
-
Wash the SPE cartridge twice with 150 µl of water.
-
Elute the analyte and internal standard with 150 µl of 60% (v/v) acetonitrile.
-
Inject 2 µl of the eluate into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Shimadzu LC-20AD HPLC system
-
Column: Waters CORTECS T3 column (100 × 2.1 mm, 2.7 µm)
-
Column Temperature: 35°C
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: 0 min 5% B, 5 min 60% B, 5.5 min 90% B, 5.5 - 6.5 min 90% B, and 6.6 - 8 min 5% B
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: ABSCIEX 5500 triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
Protocol 2: Lincomycin Quantification in Animal Tissues and Bovine Milk using Clindamycin
This method is applicable for the analysis of Lincomycin in various animal-derived matrices.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
Homogenize animal tissue samples.
-
To the homogenized tissue or milk sample, add an appropriate amount of the clindamycin internal standard.
-
Extract twice with acetonitrile.
-
Combine the extracts and adjust the final volume to 10 ml with distilled water.
-
Partition with hexane to remove lipids.
-
Analyze the aqueous layer by LC-MS/MS.
2. LC-MS/MS Conditions
-
Column: Reversed-phase C18 column (250 mm x 2.1 mm, 5 µm)
-
Mobile Phase: 3:7 (v/v) mixture of 0.1% formic acid in acetonitrile and an ammonium formate buffer (ammonium formate:formic acid:acetonitrile:water, 1:5:50:950, v/v/v/v)
-
Flow Rate: 0.2 mL/min
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for Lincomycin and Clindamycin.
Method Transfer Considerations
The process of transferring a validated analytical method from one laboratory to another requires a systematic approach to ensure the method's continued reliability.
Key Steps in Method Transfer
A successful method transfer involves several key stages, from initial planning to final documentation.
Caption: A typical workflow for the transfer of a bioanalytical method.
Method Transfer Validation
The receiving laboratory must demonstrate its ability to reproduce the performance of the original method. This is typically achieved through comparative testing, where both laboratories analyze the same set of samples. The acceptance criteria for the transfer are predefined in a method transfer protocol.
Table 3: Common Parameters for Method Transfer Validation
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean accuracy of quality control (QC) samples at each concentration level should be within ±15% of the nominal value. |
| Precision | The coefficient of variation (%CV) for the analysis of QC samples should not exceed 15%. |
| Selectivity | No significant interfering peaks should be observed at the retention time of the analyte and internal standard in blank matrix samples. |
| LLOQ | The lowest concentration on the standard curve must be quantifiable with acceptable accuracy (±20%) and precision (≤20% CV). |
For a successful transfer, a pre-approved protocol should be in place, outlining the scope, responsibilities, materials, equipment, analytical procedure, and acceptance criteria.
Logical Workflow for Internal Standard Selection
The choice of an internal standard is a critical decision in method development and has significant implications for method transfer.
Caption: A decision tree for selecting an internal standard for Lincomycin analysis.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalytical Method Validation: A Comparative Guide to Using Deuterated Internal Standards with Lincomycin-d3
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development and validation of robust bioanalytical methods. This guide provides a comprehensive comparison of the use of a deuterated internal standard, Lincomycin-d3, against a non-deuterated alternative, referencing internationally recognized regulatory guidelines and experimental data.
The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte, is widely recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and is harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2] The fundamental principle behind this preference lies in the near-identical physicochemical properties of the SIL internal standard to the analyte of interest. This similarity ensures that the internal standard closely tracks the analyte through sample preparation, chromatography, and ionization, effectively compensating for variability and enhancing the accuracy and precision of the analytical method.[3][4] this compound is a deuterium-labeled version of Lincomycin used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2]
Comparison of Internal Standards for Lincomycin Analysis
The selection of an internal standard is crucial for the accuracy and reliability of bioanalytical data. While structural analogs can be used, deuterated standards like this compound are generally preferred. Below is a comparative overview of the expected performance of this compound versus a common structural analog alternative, Clindamycin.
| Parameter | This compound (Deuterated IS) | Clindamycin (Structural Analog IS) | Regulatory Preference |
| Structural Similarity | Identical to Lincomycin | Similar, but with key structural differences | Deuterated IS is highly preferred |
| Chromatographic Co-elution | Co-elutes with Lincomycin | May have different retention time | Co-elution is ideal for matrix effect compensation |
| Ionization Efficiency | Nearly identical to Lincomycin | May differ from Lincomycin | Similar ionization behavior is critical |
| Matrix Effect Compensation | Excellent | Variable, may not fully compensate | Robust compensation is a key requirement |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% in presence of matrix effects | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | Typically < 10% | Can be > 15% | ≤ 15% (≤ 20% at LLOQ) |
| Extraction Recovery | Tracks Lincomycin recovery closely | May have different recovery | Consistent and reproducible recovery is necessary |
Experimental Protocols
A full validation of a bioanalytical method should be conducted to ensure its reliability. Key validation parameters include selectivity and specificity, accuracy, precision, matrix effect, and stability.
Detailed Protocol for Lincomycin Quantification in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a typical procedure for the quantification of Lincomycin in human plasma.
1. Materials and Reagents:
-
Lincomycin reference standard
-
This compound internal standard
-
Control human plasma (at least 6 different lots)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Lincomycin and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Lincomycin stock solution to create calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.
-
Prepare a working solution of this compound at a constant concentration in the reconstitution solvent.
3. Sample Preparation (Solid Phase Extraction - SPE):
-
To 500 µL of human plasma, add the this compound internal standard solution. Vortex mix for 30 seconds.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient elution to achieve separation of Lincomycin and this compound.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Lincomycin: Monitor a specific precursor-to-product ion transition (e.g., m/z 407.2 → 126.1).
-
This compound: Monitor the corresponding transition with a mass shift (e.g., m/z 410.2 → 126.1).
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Lincomycin / this compound) against the nominal concentration of the standards.
-
Calculate the concentration of Lincomycin in the QC and unknown samples using the regression equation from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for Lincomycin quantification in plasma.
Caption: Decision pathway for internal standard selection.
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Matrix Effect of Lincomycin-d3 in Diverse Biological Tissues: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of drug residues in complex biological matrices is paramount. When using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the matrix effect—the alteration of ionization efficiency of a target analyte by co-eluting matrix components—can significantly impact the accuracy and reliability of results. The use of a stable isotope-labeled internal standard, such as Lincomycin-d3 for the analysis of lincomycin, is a widely accepted strategy to mitigate these effects. This guide provides a comparative overview of assessing the matrix effect of this compound in different tissues and discusses alternative internal standards.
While specific quantitative data on the percentage of ion suppression or enhancement for this compound across various tissues is not extensively published in publicly available literature, the successful use of this internal standard in validated methods indicates its effectiveness in compensating for matrix-induced variations. For instance, a validation study for the determination of lincomycin in broiler chicken muscle and liver using this compound as an internal standard reported high recovery rates ranging from 98% to 101%[1]. Such high recovery suggests that the internal standard effectively tracked and corrected for any matrix effects.
This guide will focus on the methodologies to conduct such an assessment, enabling researchers to validate the performance of this compound in their specific matrices of interest.
Understanding and Quantifying the Matrix Effect
The matrix effect (ME) is typically evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution. A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. The Internal Standard-Normalized Matrix Factor (IS-Normalized MF) is also calculated to assess how well the internal standard compensates for the matrix effect. An IS-Normalized MF close to 1 indicates effective compensation.
Comparative Data Summary
Due to the limited availability of direct comparative data for the matrix effect of this compound in the public domain, the following table illustrates the typical performance of internal standards in mitigating matrix effects. The data for this compound is based on recovery studies, which indirectly reflect the compensation for matrix effects. For comparison, data on a common alternative internal standard, clindamycin, is also discussed.
| Internal Standard | Tissue | Analyte | Matrix Effect (Ion Suppression/Enhancement) | Recovery/Accuracy (%) | Reference |
| This compound | Muscle, Liver (Broiler) | Lincomycin | Data not explicitly reported, but high recovery suggests effective compensation. | 98 - 101 | [1] |
| Clindamycin | Muscle, Organs (Animal) | Lincomycin | Data not explicitly reported, but satisfactory accuracy suggests effective compensation. | 94.4 - 107.8 | [2][3] |
Note: The accuracy and recovery data presented are strong indicators of the internal standard's ability to compensate for matrix effects. High accuracy and recovery values close to 100% suggest that the matrix effect has been successfully mitigated.
Experimental Protocol for Matrix Effect Assessment
This section details a standard protocol for the quantitative assessment of the matrix effect for this compound in various tissues.
1. Materials and Reagents:
-
Lincomycin analytical standard
-
This compound internal standard
-
Control (blank) tissue matrices (e.g., muscle, liver, kidney) from at least six different sources
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium formate for mobile phase preparation
2. Sample Preparation:
-
Homogenization: Homogenize a known weight of the blank tissue sample.
-
Extraction: Develop a suitable extraction method. A common approach for lincomycin in tissues involves protein precipitation with acetonitrile, followed by centrifugation. The supernatant is then collected. For fatty matrices, a defatting step with hexane may be necessary[2].
-
Preparation of Three Sample Sets:
-
Set A (Neat Solution): Prepare a solution of Lincomycin and this compound in a solvent mixture that mimics the final extract composition.
-
Set B (Post-Extraction Spike): Extract blank tissue matrix as described above. Spike the resulting supernatant with Lincomycin and this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank tissue homogenate with Lincomycin and this compound before the extraction process. This set is used to determine recovery.
-
3. LC-MS/MS Analysis:
-
Chromatographic Conditions: Use a suitable C18 reversed-phase column. The mobile phase typically consists of a gradient of acetonitrile and water with an additive like formic acid or ammonium formate to ensure good peak shape and ionization.
-
Mass Spectrometric Conditions: Operate the mass spectrometer in the positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The precursor and product ions for lincomycin and this compound should be optimized. For lincomycin, typical transitions are m/z 407.2 → 126.1 and 407.2 → 359.2.
4. Calculation of Matrix Effect and Recovery:
-
Matrix Effect (ME %): ME (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) x 100
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = ( (Peak Area of Analyte in Set B / Peak Area of IS in Set B) / (Peak Area of Analyte in Set A / Peak Area of IS in Set A) )
-
Recovery (%): Recovery (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) x 100
Alternative Internal Standards
While this compound is considered the gold standard due to its close structural and physicochemical similarity to lincomycin, other internal standards have been successfully used.
-
Clindamycin: A lincosamide antibiotic that is structurally similar to lincomycin. It has been used as an internal standard in several validated methods for the analysis of lincomycin in animal tissues and milk, demonstrating good accuracy. However, as a different molecule, its chromatographic behavior and ionization efficiency might not perfectly match that of lincomycin in all matrices, potentially leading to less effective compensation for the matrix effect compared to a stable isotope-labeled internal standard.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for assessing the matrix effect and the logical relationship in selecting an internal standard.
References
Safety Operating Guide
Navigating the Safe Disposal of Lincomycin-d3: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Lincomycin-d3 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step logistical information to ensure the safe and compliant disposal of this compound.
Core Disposal Principles
The fundamental principle for the disposal of this compound is to handle it as a chemical waste product in accordance with all applicable national, state, and local regulations.[1] It should not be mixed with other waste materials, and its original container, or any container that has come into contact with it, should be treated as the product itself.[1]
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[2][3] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances. While Lincomycin is not currently listed as a controlled substance, it is crucial to recognize that state regulations may be more stringent than federal laws.
A key aspect of the federal regulations is the EPA's Subpart P, which prohibits healthcare facilities from flushing hazardous waste pharmaceuticals down drains.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Do not mix: Keep this compound waste separate from other chemical or biological waste streams.
-
Original Containers: Whenever possible, leave the chemical in its original container.
2. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including protective gloves, clothing, and eye/face protection.
3. Container Management:
-
Labeling: Ensure the waste container is clearly and accurately labeled as "this compound waste."
-
Sealing: The container must be securely sealed to prevent leaks or spills.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and locked-up area pending disposal.
4. Professional Disposal:
-
Licensed Disposal Company: The disposal of this compound must be carried out by a licensed and approved waste disposal company. These companies are equipped to handle and treat chemical waste in accordance with regulatory standards.
-
Incineration: The most common method for treating pharmaceutical waste is incineration at a licensed medical incineration facility.
5. Spill and Contamination Cleanup:
-
In the event of a spill, avoid dust formation.
-
Contain the spill and collect the material using appropriate methods, such as a high-efficiency vacuum cleaner.
-
Place all contaminated materials, including cleaning supplies, into a labeled, sealed container for disposal.
-
Thoroughly clean the affected area.
Key Disposal Considerations
| Consideration | Action | Regulatory Basis |
| Waste Classification | Treat as a chemical waste. Do not dispose of in regular trash or down the drain. | EPA, RCRA |
| Container Integrity | Use original or properly labeled, sealed containers. | General Laboratory Safety |
| Segregation | Do not mix with other waste types. | Safety Data Sheet Guidance |
| Final Disposal Method | Engage a licensed professional waste disposal service, likely for incineration. | EPA Regulations |
| Spill Management | Follow established protocols for chemical spill cleanup, using appropriate PPE. | Safety Data Sheet Guidance |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound. Disposal procedures must comply with all applicable federal, state, and local regulations.
References
Essential Safety and Logistics for Handling Lincomycin-d3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for Lincomycin-d3, a deuterated form of the lincosamide antibiotic Lincomycin. The following procedural guidance is based on the safety data for Lincomycin Hydrochloride, which is expected to have similar safety and handling requirements.
Key Safety and Handling Information
A summary of the essential safety information for handling this compound is provided in the table below. This information is critical for laboratory personnel to mitigate risks and respond effectively in case of an emergency.
| Parameter | Recommendation | Citation |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [1] |
| Skin Protection | Wear chemical-impermeable and fire/flame-resistant clothing. Handle with inspected gloves (complying with EU Directive 89/686/EEC and EN 374). Wash hands thoroughly after handling. | [1][2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. In case of dust, mist, or fume generation, ensure adequate ventilation or use an appropriate respirator. | [1][2] |
| Storage | Store in a cool, dry, well-ventilated place in tightly closed, light-resistant containers. For long-term storage, a freezer (-20°C) is recommended. | |
| Spill Cleanup | For small spills, wipe up with a damp cloth. For large spills, evacuate non-essential personnel, contain the spill, and collect with absorbent material or a high-efficiency vacuum cleaner. Use spark-proof tools. | |
| Disposal | Dispose of contents and container in accordance with all local, regional, national, and international regulations. Prevent discharge into the environment. |
Experimental Protocols: Safe Handling and Disposal Workflow
The following sections provide detailed, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Preparation:
Before handling this compound, it is mandatory to be equipped with the appropriate personal protective equipment.
-
Step 1: Put on chemical-impermeable gloves that have been inspected for integrity.
-
Step 2: Wear tightly fitting safety goggles with side shields.
-
Step 3: Don a lab coat or other protective clothing.
-
Step 4: If there is a risk of generating dust or aerosols, work in a well-ventilated area or use a chemical fume hood. If ventilation is inadequate or exposure limits may be exceeded, a full-face respirator is required.
2. First Aid Measures:
In the event of exposure, immediate and appropriate first aid is crucial.
-
If on Skin: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.
-
If in Eyes: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
3. Spill Response Protocol:
Accidental spills must be handled promptly and safely to minimize exposure and environmental contamination.
-
Step 1: Evacuate non-essential personnel from the spill area.
-
Step 2: Ensure adequate ventilation.
-
Step 3: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.
-
Step 4: For liquid spills, contain the source if safe to do so and collect the spill with absorbent material. For solid spills, avoid dust formation. Use a damp cloth or a high-efficiency vacuum cleaner for collection.
-
Step 5: Place the collected material into a suitable, sealed, and appropriately labeled container for disposal.
-
Step 6: Thoroughly clean the spill area.
4. Disposal Plan:
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Step 1: All waste materials, including spilled substance and contaminated cleaning materials, should be placed in a labeled, sealed container.
-
Step 2: Dispose of the waste in accordance with local, state, and federal regulations. Do not let the chemical enter drains.
-
Step 3: For household disposal of small quantities (if applicable), mix the substance with an undesirable material like used coffee grounds or cat litter, place it in a sealed bag or container, and dispose of it in the trash. Scratch out personal information on the empty container before discarding.
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
